molecular formula C8H15NO3 B13301451 (3S)-3-amino-3-(oxan-3-yl)propanoic acid

(3S)-3-amino-3-(oxan-3-yl)propanoic acid

Cat. No.: B13301451
M. Wt: 173.21 g/mol
InChI Key: GRAWQBBFVHXKLG-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Amino-3-(oxan-3-yl)propanoic acid ( 1604680-80-9) is a chiral beta-amino acid derivative of high interest in medicinal chemistry and drug discovery research . This compound features a molecular formula of C 8 H 15 NO 3 and a molecular weight of 173.21 g/mol . Its unique structure incorporates a stereochemically defined (S) configuration and a tetrahydropyran (oxane) ring, which serves as a constrained heterocyclic scaffold. This scaffold is a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmacologically active compounds and peptidomimetics . The tetrahydropyran ring introduces rigidity and can influence the compound's overall conformation, metabolic stability, and binding affinity when incorporated into larger molecular frameworks. As a beta-amino acid, it can be used to create peptides with modified backbone structures, potentially leading to enhanced biological stability and novel bioactive properties compared to traditional alpha-amino acids. While specific mechanistic and target data for this exact compound requires further research, related 3S-3-amino-3-heteroaryl propionic acid derivatives are recognized as key intermediates in proprietary synthetic routes for therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3S)-3-amino-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1

InChI Key

GRAWQBBFVHXKLG-MLWJPKLSSA-N

Isomeric SMILES

C1CC(COC1)[C@H](CC(=O)O)N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Architect’s Building Block: A Technical Guide to (3S)-3-amino-3-(oxan-3-yl)propanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Therapeutics & Cheminformatics

Executive Summary

The transition from native


-peptides to metabolically stable peptidomimetics is a cornerstone of modern drug discovery. Native peptides suffer from rapid proteolytic degradation and poor bioavailability, limiting their clinical utility. The conceptualization of foldamers—unnatural oligomers that adopt predictable, well-defined secondary structures—has revolutionized this space by providing scaffolds that mimic protein topography while resisting enzymatic cleavage [1].

Among the most sophisticated building blocks for these architectures is (3S)-3-amino-3-(oxan-3-yl)propanoic acid (also known as (S)-


-homo-oxanylalanine). By embedding a tetrahydropyran (oxan-3-yl) ring at the 

-position of the amino acid backbone, this molecule achieves a rare trifecta: profound conformational restriction, absolute proteolytic evasion, and enhanced aqueous solubility. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, strategic utility, and the stereoselective synthetic protocols required for its integration into advanced drug development pipelines.

Structural & Physicochemical Profiling

The structural genius of (3S)-3-amino-3-(oxan-3-yl)propanoic acid lies in the replacement of a standard aliphatic or carbocyclic side chain with an oxygen-containing heterocycle. This seemingly minor atomic substitution fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in solid-phase peptide synthesis (SPPS) and biological systems.

PropertyValueMechanistic Rationale / Implication
IUPAC Name (3S)-3-amino-3-(oxan-3-yl)propanoic acidDefines the absolute (S) stereocenter at C3, critical for chiral recognition.
Chemical Formula C8H15NO3-
Molecular Weight 173.21 g/mol Low molecular weight ensures efficient coupling kinetics during SPPS.
Stereochemistry (3S)Essential for inducing left-handed 14-helical secondary structures in

-peptides.
LogP (Estimated) -0.5 to 0.2The ethereal oxygen lowers lipophilicity compared to carbocyclic analogs, enhancing aqueous solubility.
H-Bond Donors 3Primary amine (-NH2) and carboxylic acid (-OH) facilitate intra- and intermolecular folding.
H-Bond Acceptors 4Carboxylic acid (2), amine (1), and the oxane ring oxygen (1) improve solvent interactions.

Strategic Utility in Drug Design

The selection of the oxan-3-yl group over a simple cyclohexyl or isopropyl group is not arbitrary; it is a calculated decision driven by three primary pharmacological goals.

A. Conformational Restriction and Foldamer Induction

The bulky oxane ring imposes severe steric constraints on the rotation around the


 and 

bonds. When incorporated into a

-peptide chain, this steric bulk restricts the backbone dihedral angles (

), thermodynamically driving the oligomer to fold into a stable 14-helix [1]. This pre-organization minimizes the entropic cost of binding to a target receptor.
B. Absolute Protease Resistance

-amino acids confer profound proteolytic stability against common peptidases such as pronase, elastase, and DPP-IV, a critical attribute for overcoming the poor in vivo half-life of traditional 

-peptides [2]. The addition of the unnatural oxane ring further camouflages the peptide backbone, creating a steric clash within the active sites of proteolytic enzymes.
C. The Ethereal Oxygen Advantage

While a cyclohexane ring provides similar steric bulk, it is highly lipophilic, often leading to aggregation and poor aqueous solubility of the resulting peptide. The oxygen atom in the oxan-3-yl ring acts as a permanent hydrogen-bond acceptor. This lowers the overall LogP of the molecule, significantly improving the pharmacokinetic profile and oral bioavailability of the drug candidate.

StructuralLogic A Oxan-3-yl Substitution B Steric Bulk (Cyclic Core) A->B C Ethereal Oxygen (Heteroatom) A->C D Conformational Restriction B->D Locks dihedral angles E Protease Resistance B->E Steric clash in active site F H-Bonding & Solubility C->F Lowers LogP G Enhanced Drug Bioavailability D->G E->G F->G

Fig 1: Logical relationship between oxan-3-yl substitution and enhanced bioavailability.

Stereoselective Synthetic Methodology

Synthesizing (3S)-3-amino-3-(oxan-3-yl)propanoic acid requires absolute control over the C3 stereocenter. The most robust, self-validating protocol for this transformation relies on the


-tert-butanesulfinyl imine chemistry pioneered by Ellman and co-workers [3].

This methodology uses a chiral auxiliary that not only activates the imine for nucleophilic attack but also provides overwhelming facial selectivity during enolate addition.

Step-by-Step Experimental Protocol

Step 1: Imine Condensation

  • Objective: Form the chiral

    
    -sulfinyl imine from oxane-3-carbaldehyde.
    
  • Procedure: To a solution of oxane-3-carbaldehyde (1.0 eq) in anhydrous THF, add

    
    -2-methylpropane-2-sulfinamide (1.05 eq) and Titanium(IV) ethoxide (
    
    
    
    , 2.0 eq). Stir at room temperature for 12 hours.
  • Causality:

    
     is strictly required here. It acts as a Lewis acid to coordinate the aldehyde oxygen, increasing its electrophilicity, while simultaneously acting as a highly efficient water scavenger to drive the condensation equilibrium forward without hydrolyzing the sensitive sulfinamide [3].
    

Step 2: Diastereoselective Enolate Addition

  • Objective: Construct the carbon backbone while establishing the (3S) stereocenter.

  • Procedure: In a separate flask, generate the lithium enolate of methyl acetate by adding methyl acetate (2.0 eq) to a solution of LDA (2.0 eq) in THF at -78 °C. Slowly transfer this enolate solution to the pre-cooled (-78 °C) imine solution from Step 1. Stir for 3 hours, then quench with saturated aqueous

    
    .
    
  • Causality: The stereocontrol is governed by a rigid, six-membered Zimmerman-Traxler-type transition state. The lithium ion coordinates both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group on the auxiliary forces the enolate to attack exclusively from the less sterically hindered Re face of the imine, yielding the

    
    -diastereomer with >95% diastereomeric excess (d.e.).
    

Step 3: Auxiliary Cleavage

  • Objective: Remove the chiral directing group to liberate the primary amine.

  • Procedure: Dissolve the purified sulfinamide ester in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Concentrate in vacuo to yield the

    
    -amino ester hydrochloride.
    
  • Causality: The sulfinyl group is highly sensitive to anhydrous acidic conditions. HCl cleanly cleaves the N-S bond, releasing volatile sulfur dioxide and isobutylene (or forming water-soluble sulfinyl chlorides), ensuring easy purification by simple trituration.

Step 4: Ester Saponification

  • Objective: Hydrolyze the methyl ester to yield the target free acid.

  • Procedure: Dissolve the ester hydrochloride in a 3:1 mixture of THF and water. Add Lithium Hydroxide (LiOH, 3.0 eq) at 0 °C and stir for 4 hours. Acidify to pH 6.5 using 1M HCl to precipitate the zwitterionic (3S)-3-amino-3-(oxan-3-yl)propanoic acid. Filter and dry.

SyntheticWorkflow S1 Step 1: Imine Condensation Oxane-3-carbaldehyde + (Rs)-t-BuSONH2 Reagent: Ti(OEt)4 | Solvent: THF S2 Step 2: Diastereoselective Addition Lithium enolate of methyl acetate Temp: -78°C | Control: Chair-like TS S1->S2 S3 Step 3: Auxiliary Cleavage 4M HCl in Dioxane / MeOH Result: β-amino ester hydrochloride S2->S3 S4 Step 4: Ester Saponification LiOH in THF/H2O, then neutralization Yield: (3S)-Target Compound S3->S4

Fig 2: Stereoselective synthetic workflow using Ellman's sulfinamide auxiliary.

Analytical Characterization & Quality Control

To ensure the integrity of the building block prior to solid-phase peptide synthesis, rigorous analytical validation is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (e.e.) must be verified to prevent the formation of diastereomeric peptide mixtures during SPPS. Utilize a normal-phase chiral column (e.g., Chiralpak AD-H or IA) with an isocratic mobile phase of Hexane/Isopropanol (typically 80:20) containing 0.1% diethylamine to suppress peak tailing of the free amine. The target specification should be >99% e.e.

  • Nuclear Magnetic Resonance (NMR) Markers: In

    
     NMR (
    
    
    
    or
    
    
    ), the defining structural marker is the
    
    
    proton, which typically appears as a complex multiplet between 3.20–3.50 ppm due to coupling with the adjacent
    
    
    protons and the
    
    
    proton of the oxane ring. The equatorial and axial protons adjacent to the ethereal oxygen in the oxane ring will appear distinctly downfield (3.80–4.00 ppm).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity, 2(5), 591-632.[Link]

Sources

Therapeutic potential of tetrahydropyran-derived beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of Tetrahydropyran-Derived β-Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract

β-amino acids represent a pivotal class of non-natural amino acids that have garnered significant attention in medicinal chemistry for their ability to confer unique structural and functional properties to peptides and small molecules.[1][2] When incorporated into peptide backbones, they can induce stable secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2] This guide delves into a specialized subset: β-amino acids featuring a tetrahydropyran (THP) scaffold. The THP ring, a saturated six-membered oxygen-containing heterocycle, acts as a conformationally constrained bioisostere of cyclohexane but with improved physicochemical properties, such as lower lipophilicity and the capacity for hydrogen bonding via its ether oxygen.[3] This unique combination of a rigid scaffold and a metabolically robust β-amino acid backbone creates powerful building blocks for the design of novel therapeutics. We will explore the synthetic strategies for accessing these compounds, analyze their profound impact on molecular conformation, and detail their emerging applications in drug discovery, particularly in the development of next-generation kinase and protease inhibitors.

The Strategic Advantage of the Tetrahydropyran-β-Amino Acid Chimera

The rationale for integrating a tetrahydropyran (THP) ring into a β-amino acid structure is rooted in addressing several key challenges in modern drug design: metabolic instability, poor pharmacokinetic profiles, and the need for precise conformational control to enhance target binding.

  • The β-Amino Acid Backbone: Unlike their α-amino acid counterparts, β-amino acids possess an additional methylene unit in their backbone.[4] This seemingly minor homologation provides significant conformational flexibility and, crucially, renders peptides containing them resistant to degradation by common proteases, thereby improving metabolic stability.[1] Furthermore, oligomers of β-amino acids are known to fold into stable, predictable secondary structures like helices and turns, providing a scaffold for mimicking complex protein surfaces.[5][6]

  • The Tetrahydropyran (THP) Scaffold: The THP moiety is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[3] Its key attributes include:

    • Conformational Rigidity: The chair-like conformation of the THP ring reduces the entropic penalty upon binding to a biological target.[3]

    • Improved ADME Properties: Compared to its carbocyclic analog, cyclohexane, the THP ring is less lipophilic. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]

    • Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein that is not possible with a cyclohexane ring.[3] This can lead to tighter drug-enzyme binding interactions.[3]

The fusion of these two components yields a building block that is pre-organized, metabolically robust, and possesses favorable drug-like properties, making it an invaluable tool for targeting challenging protein-protein interactions and enzyme active sites.

Synthetic Strategies: Accessing Chiral THP-β-Amino Acids

The therapeutic utility of these compounds is contingent on the development of efficient and stereocontrolled synthetic routes. The inherent chirality and functionality of the THP ring demand precise chemical transformations. Several powerful strategies have emerged, often leveraging nature's chiral pool or advanced asymmetric catalysis.

Synthesis from Carbohydrate Precursors

A common and effective approach begins with readily available monosaccharides, such as glucose or galactose, which provide a scaffold with pre-defined stereocenters.[7] This strategy ensures high enantiomeric purity in the final product.

Experimental Protocol: Synthesis of a THP-β-Amino Acid Precursor from a Sugar Lactone

This protocol is a conceptualized workflow based on established transformations in carbohydrate chemistry, such as those used for synthesizing related furanose and pyranose amino acids.[7][8]

  • Step 1: Isopropylidene Protection.

    • Rationale: To selectively manipulate the primary and secondary alcohols, other hydroxyl groups are temporarily blocked.

    • To a solution of D-glucurono-6,3-lactone in acetone, add 2,2-dimethoxypropane and a catalytic amount of camphorsulfonic acid (CSA). Stir at room temperature for 16 hours. Quench the reaction with triethylamine and concentrate under reduced pressure. Purify by column chromatography to yield the protected lactone.

  • Step 2: Reduction of the Lactone.

    • Rationale: The lactone is reduced to a hemiacetal, which is in equilibrium with the open-chain aldehyde, setting the stage for chain extension.

    • Dissolve the protected lactone in anhydrous Tetrahydrofuran (THF) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir for 2 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution. Extract with ethyl acetate and purify to obtain the corresponding lactol.

  • Step 3: Wittig Olefination.

    • Rationale: This classic carbon-carbon bond-forming reaction extends the carbon chain by two atoms, introducing the α,β-unsaturation needed to install the amino group.

    • To a suspension of (carbethoxymethylene)triphenylphosphorane in dry toluene, add the lactol from the previous step. Heat the mixture to reflux for 4 hours. Cool to room temperature, concentrate, and purify by chromatography to yield the α,β-unsaturated ester.

  • Step 4: Conjugate Addition of an Azide.

    • Rationale: An azide group is introduced at the β-position via a Michael addition. The azide serves as a stable and versatile precursor to the amine.

    • Dissolve the unsaturated ester in DMF. Add sodium azide (NaN₃) and stir at room temperature for 1 hour.[8] Dilute with water and extract with ethyl acetate. The crude product is purified to give the β-azido ester.

  • Step 5: Reduction and Deprotection.

    • Rationale: The azide is reduced to the primary amine, and protecting groups are removed to yield the final THP-β-amino acid.

    • Dissolve the β-azido ester in methanol and add a catalytic amount of Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ for 12 hours. Filter through Celite and concentrate. Treat the residue with aqueous trifluoroacetic acid (TFA) to remove the isopropylidene protecting groups. The final product can be purified by ion-exchange chromatography.

Below is a diagram illustrating this generalized synthetic workflow.

G cluster_workflow Generalized Synthetic Workflow start Carbohydrate (e.g., Sugar Lactone) step1 Protection of Hydroxyl Groups start->step1 Acetone, CSA step2 Selective Reduction & Olefination step1->step2 1. DIBAL-H 2. Wittig Reagent step3 Conjugate Addition (e.g., Azide) step2->step3 NaN₃, DMF step4 Reduction of Azide & Deprotection step3->step4 1. H₂, Pd/C 2. TFA end Tetrahydropyran-derived β-Amino Acid step4->end

Caption: Generalized workflow for synthesizing THP-β-amino acids from carbohydrate precursors.

Asymmetric Aminohydroxylation

For substrates that do not originate from the chiral pool, asymmetric reactions are essential. The Donohoe tethered aminohydroxylation is a powerful method for installing syn-amino alcohol motifs with high stereocontrol, a key feature in many complex natural products containing THP rings.[9] This reaction has been successfully applied to the synthesis of the core of dysiherbaine, a potent neurotoxin with a functionalized THP structure.[9]

Conformational Control: The Structural Impact of the THP Ring

The defining feature of THP-β-amino acids is their ability to impose conformational restraint. While linear β-amino acids can adopt a range of conformations around their Cα-Cβ bond, the cyclic nature of the THP scaffold severely limits this rotation.[6][10]

The chair conformation of the THP ring forces the amino and carboxylic acid substituents into specific axial or equatorial orientations. This pre-organization can be exploited to induce specific secondary structures in peptides, such as β-turns or helices.[11] A β-turn, a common secondary structure in proteins, is crucial for protein folding and molecular recognition events.[11] By designing a THP-β-amino acid that mimics the geometry of a β-turn, researchers can create peptidomimetics with enhanced biological activity and stability.

G cluster_flexible Flexible β-Amino Acid cluster_rigid THP-β-Amino Acid cluster_outcome Structural Outcome a Multiple Low-Energy Conformations b Restricted Conformation (Chair Form) a->b Incorporation of THP Scaffold c Predictable Secondary Structure (e.g., β-Turn) b->c Induces G cluster_pathway Simplified RTK Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer RTK Dimerization & Autophosphorylation rtk->dimer ATP → ADP downstream Downstream Signaling (e.g., RAS-MAPK) dimer->downstream block X dimer->block prolif Cell Proliferation & Survival downstream->prolif inhibitor THP-Containing Kinase Inhibitor inhibitor->dimer block->downstream

Caption: THP-containing inhibitors can block RTK signaling by binding to the ATP pocket, preventing autophosphorylation.

HIV Protease Inhibition

HIV protease is another critical drug target. Potent inhibitors like Darunavir feature a bis-tetrahydrofuran (bis-THF) ligand that makes critical hydrogen bonds within the enzyme's active site. [12]Researchers have explored replacing this bis-THF with larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) rings. [12]The rationale is that the larger Tp-THF ring would more effectively fill the hydrophobic binding pocket and optimize hydrogen-bonding interactions with key aspartate residues (Asp-29 and Asp-30) in the protease. [12]This highlights a strategy where the THP ring is used to fine-tune the size, shape, and electronic properties of a pharmacophore to enhance binding affinity.

Data Summary: THP in Kinase Inhibitor Design
CompoundTarget KinaseKey ModificationImprovement NotedReference
Derivative 19 JAK1Cyclohexyl → THP1.4-fold increase in lipophilic ligand efficiency (LLE)[3]
AZD0156 ATM KinaseIntroduction of THP-amineSuperior profile, entered Phase I clinical trials[3]

Future Perspectives and Conclusion

Tetrahydropyran-derived β-amino acids are more than just academic curiosities; they are functionally sophisticated building blocks that offer tangible solutions to persistent problems in drug discovery. Their ability to confer metabolic stability, favorable pharmacokinetics, and, most importantly, a high degree of conformational control makes them exceptionally valuable. The continued development of novel and efficient synthetic routes will be critical to unlocking their full potential. [4]Future research will likely focus on incorporating these scaffolds into larger and more complex molecules, such as macrocycles and constrained peptides, to tackle challenging targets like protein-protein interactions. As our understanding of the interplay between molecular conformation and biological function deepens, the strategic application of THP-β-amino acids is poised to deliver a new generation of precisely engineered, highly effective therapeutics.

References

  • Hungerford, N. L., & Fleet, G. W. J. (2000). Tetrahydrofuran amino acids: β- and γ-azidotetrahydrofurancarboxylic acid monomers derived from D-glucoheptonolactone as building blocks for β- and γ-oligopeptides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3687-3697. [Link]

  • Donohoe, T. J., et al. (2010). Synthesis of the dysiherbaine tetrahydropyran core employing a tethered aminohydroxylation reaction. Organic Letters, 12(19), 4474–4477. [Link]

  • Langer, M., et al. (2011). Preparation of beta-amino acids.
  • Li, Y., et al. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 28(18), 6523. [Link]

  • Tidgewell, K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Current Medicinal Chemistry, 17(20), 2185–2204. [Link]

  • Horne, W. S., et al. (2009). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society, 131(22), 7556–7557. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 4(1), 1-14. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Huck, B. R., et al. (2003). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 100(10), 5739–5743. [Link]

  • Gotor, R., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14502–14511. [Link]

  • Sharma, G., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Al-dujaili, L. H. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

  • Hardy, P. (2002). Conformations of amino acids and peptides. In Chemistry and Biochemistry of the Amino Acids. Springer, Dordrecht. [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • LibreTexts. (2024). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]

Sources

Conformational Properties of Oxan-3-yl Substituted β-Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Constrained β-Amino Acids

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced biological activity, metabolic stability, and target specificity is perpetual. β-Amino acids, structural isomers of the proteinogenic α-amino acids, have emerged as powerful building blocks in this pursuit.[1] Their unique structural feature—an additional carbon atom in the backbone—confers resistance to enzymatic degradation by proteases, a critical advantage for the development of orally bioavailable peptide-based therapeutics.[1][2]

When incorporated into peptide sequences, β-amino acids can induce unique and stable secondary structures, such as helices, sheets, and turns, that are not readily accessible to their α-amino acid counterparts.[3][4] The conformational properties of these β-peptides are highly dependent on the substitution pattern of the β-amino acid. The introduction of cyclic constraints, in particular, has proven to be a powerful strategy for pre-organizing the peptide backbone and influencing its three-dimensional structure.[4]

This guide focuses on a specific and promising class of constrained β-amino acids: those substituted with an oxan-3-yl moiety. The oxane (tetrahydropyran) ring introduces a six-membered heterocyclic system into the amino acid side chain, which can significantly impact the conformational landscape of the resulting peptides. The presence of the oxygen atom in the oxane ring can also modulate solubility and hydrogen bonding capabilities, offering additional avenues for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

This in-depth technical guide will provide a comprehensive overview of the synthesis, conformational analysis, and structural implications of incorporating oxan-3-yl substituted β-amino acids into peptide scaffolds. We will delve into the practical aspects of their preparation and the advanced analytical techniques used to elucidate their three-dimensional structures, providing researchers with the foundational knowledge to harness the potential of these unique building blocks in their own drug discovery and development endeavors.

Synthesis of Oxan-3-yl Substituted β-Amino Acids

The synthesis of oxan-3-yl substituted β-amino acids, such as 3-amino-tetrahydropyran-4-carboxylic acid, can be approached through several strategic routes. A common and effective method involves the use of tetrahydropyran-4-one as a readily available starting material. The following protocol outlines a plausible and adaptable synthetic sequence based on established chemical transformations for related compounds.[6][7]

Experimental Protocol: Synthesis via Strecker and Bucherer-Bergs Reactions

This protocol provides a general framework. Optimization of reaction conditions, purification methods, and protecting group strategies may be necessary for specific derivatives.

Part 1: Synthesis of the Racemic Amino Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Strecker/Bucherer-Bergs Reaction:

    • To a solution of tetrahydro-4H-pyran-4-one in a mixture of water and ethanol, add ammonium carbonate and sodium cyanide.[6]

    • Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 5-10 °C to precipitate the hydantoin intermediate.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the intermediate.

  • Hydrolysis to the Amino Acid:

    • The hydantoin intermediate is then subjected to hydrolysis to yield the desired β-amino acid. This can be achieved under acidic or basic conditions. For example, refluxing with a strong acid like HCl or a strong base like NaOH, followed by neutralization.

    • After hydrolysis and neutralization, the crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Part 2: Enantioselective Resolution and Protection

For applications in peptide synthesis, enantiomerically pure β-amino acids are typically required. This can be achieved through enzymatic resolution or chiral chromatography.

  • Enzymatic Resolution:

    • The racemic β-amino acid can be a substrate for certain enzymes, such as lipases, which can selectively acylate or hydrolyze one enantiomer, allowing for their separation.[8]

    • For example, lipase-catalyzed hydrolysis of the corresponding racemic β-amino ester can provide one enantiomer as the unreacted ester and the other as the carboxylic acid.[8]

  • Protection for Peptide Synthesis:

    • The resolved amino acid must then be appropriately protected for use in solid-phase peptide synthesis (SPPS).

    • The amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group.[9]

    • The carboxylic acid can be used directly for coupling to a resin or converted to an active ester.

Conformational Analysis: Elucidating the 3D Structure

The introduction of the oxan-3-yl substituent imposes significant conformational constraints on the β-amino acid and any peptide into which it is incorporated. A thorough understanding of these conformational preferences is crucial for rational drug design. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[3] A combination of one- and two-dimensional NMR experiments can provide detailed information about the dihedral angles of the peptide backbone and the side chain, as well as the overall three-dimensional structure.

  • Sample Preparation:

    • Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.

    • For experiments in H₂O/D₂O, lyophilize the peptide from a D₂O solution to exchange labile amide protons.

  • NMR Data Acquisition:

    • Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: To observe the overall proton signals and their multiplicities.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and aid in the assignment of amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are related to the internuclear distances.[10][11] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[10]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon signals based on their attached protons.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all the proton and carbon resonances of the peptide.

    • NOE/ROE Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints between protons.

    • Dihedral Angle Restraints from Coupling Constants: Measure the ³J(HN, Hα) coupling constants from the 1D ¹H spectrum or a high-resolution 2D experiment. These coupling constants can be related to the backbone dihedral angle φ through the Karplus equation.[12][13]

    • Structure Calculation: Use the distance and dihedral angle restraints as input for a molecular dynamics or simulated annealing program (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the NMR data.

Table 1: Expected ¹H NMR Chemical Shift Ranges for an Oxan-3-yl Moiety

Proton(s)Expected Chemical Shift (ppm)Multiplicity
Oxane Ring Protons (CH₂)3.0 - 4.5Multiplets
Hα (on β-amino acid)2.5 - 3.5Multiplet
Hβ (on β-amino acid)4.0 - 5.0Multiplet

Note: These are approximate ranges and can vary significantly based on the local chemical environment and conformation.[14]

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state.[1] While the conformation in the crystal may not be identical to that in solution, it provides invaluable information about preferred intramolecular interactions and packing arrangements.

Experimental workflow for peptide X-ray crystallography.
Computational Modeling

Computational modeling complements experimental techniques by providing insights into the conformational energy landscape of the molecule.[15][16] Methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to explore the relative stabilities of different conformations and to predict NMR parameters.

G A Build Initial 3D Structure B Choose Force Field (e.g., AMBER, CHARMM) A->B C Solvate in a Water Box B->C D Energy Minimization C->D E Molecular Dynamics (MD) Simulation D->E F Analyze Trajectory E->F G Cluster Analysis to Identify Major Conformations F->G H Calculate Properties (e.g., Dihedral Angles, RMSD) G->H

Sources

The Oxetanyl Group in Amino Acid Design: A Technical Guide to Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles to enhance efficacy, selectivity, and pharmacokinetic properties. Among the arsenal of bioisosteric replacements, the oxetane ring has emerged as a powerful and versatile motif. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the bioisosteric applications of oxetanyl groups in amino acid design. We will delve into the synthetic strategies for creating oxetane-containing amino acid building blocks, explore their profound impact on peptide conformation and stability, and examine case studies that highlight their successful application in enhancing the therapeutic potential of peptides and small molecules.

Introduction: The Rationale for Oxetane Bioisosteres in Amino Acid Design

The inherent limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation and poor cell permeability, have driven the exploration of peptidomimetics. A key strategy in this endeavor is the modification of the peptide backbone or amino acid side chains with non-natural moieties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisosteric replacement for commonly found functional groups in amino acids and peptides, primarily the carbonyl group and the gem-dimethyl group.[1][2]

The utility of the oxetane motif stems from its unique combination of physicochemical properties:

  • Polarity and Hydrogen Bonding: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl group.[3] This is crucial for maintaining interactions with biological targets.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to amide bonds, which are susceptible to hydrolysis by proteases.[2]

  • Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can impose conformational constraints on the peptide backbone, which can be leveraged to stabilize desired secondary structures or to explore novel conformational spaces.[4][5]

  • Improved Physicochemical Properties: Incorporation of an oxetane can lead to increased aqueous solubility and reduced lipophilicity compared to its gem-dimethyl counterpart, which can be advantageous for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

This guide will provide a detailed exploration of how these properties are harnessed in the design of novel amino acids and their subsequent incorporation into peptides and other bioactive molecules.

Synthetic Strategies for Oxetane-Containing Amino Acids

The successful integration of oxetane-containing amino acids into drug discovery programs hinges on the availability of robust and versatile synthetic methodologies. This section details key synthetic approaches for preparing these valuable building blocks, with a focus on methods compatible with solid-phase peptide synthesis (SPPS).

Synthesis of Oxetane-Modified Dipeptide Building Blocks for SPPS

A practical approach for incorporating oxetane units into peptides is through the synthesis of pre-formed, Fmoc-protected dipeptide building blocks. This strategy circumvents potential difficulties in coupling individual oxetane-containing amino acids during SPPS.

Experimental Protocol: Synthesis of Fmoc-Glycyl[Oxetanyl]Alanine-Cumyl Ester [6]

This protocol outlines a four-step synthesis of an Fmoc-protected dipeptide building block where the carbonyl group of glycine is replaced by an oxetane ring.

Step 1: Cumyl Ester Formation The C-terminus of the amino acid (in this case, alanine) is protected as a cumyl ester to prevent side reactions during synthesis.

Step 2: Conjugate Addition to 3-(Nitromethylene)oxetane The deprotected amino group of the cumyl-protected alanine is reacted with 3-(nitromethylene)oxetane in a conjugate addition reaction to form the nitroalkene intermediate.

Step 3: Nitro Group Reduction and In Situ Fmoc Protection The nitro group is reduced to an amine using a catalyst such as Raney nickel under a hydrogen atmosphere. The newly formed amine is then immediately protected with an Fmoc group by the addition of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Step 4: C-terminal Deprotection The cumyl ester is cleaved to yield the free carboxylic acid, providing the final Fmoc-protected dipeptide building block ready for SPPS.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_steps Synthetic Protocol A Step 1: Cumyl Ester Formation (Alanine) B Step 2: Conjugate Addition (with 3-(nitromethylene)oxetane) A->B Fmoc Deprotection C Step 3: Nitro Reduction & Fmoc Protection B->C H2, Raney Ni, Fmoc-OSu D Step 4: C-terminal Deprotection C->D Mild Acidic Cleavage E Final Product: Fmoc-Gly[Oxa]Ala-OH D->E

Caption: Workflow for the synthesis of an Fmoc-protected oxetane-dipeptide building block.

Synthesis of Oxaproline: An Oxetane-Containing Proline Analog

Proline plays a unique structural role in peptides due to its cyclic side chain, which restricts the peptide backbone conformation. 5-Oxaproline, an oxetane-containing analog of proline, has been developed as a valuable tool for chemical protein synthesis, particularly in α-ketoacid-hydroxylamine (KAHA) ligation.[7][8][9]

Key Synthetic Features:

The synthesis of 5-oxaproline typically involves the cyclization of a protected serine derivative to form the oxetane ring. The resulting building block can then be used in SPPS or for fragment condensation in protein synthesis.[7][8]

Diagram of Oxaproline Structure:

Oxaproline cluster_proline Proline cluster_oxaproline 5-Oxaproline Pro OxaPro

Caption: Comparison of Proline and its oxetane analog, 5-Oxaproline.

Conformational Impact of Oxetane Incorporation

The introduction of an oxetane ring into a peptide backbone can have a profound and predictable impact on its secondary structure. This conformational constraint is a key feature that medicinal chemists can exploit to design peptides with enhanced biological activity and stability.

Disruption of α-Helical Structures

Studies utilizing circular dichroism and NMR spectroscopy have demonstrated that the incorporation of an oxetane as a peptide bond isostere leads to a significant disruption of α-helical structures.[5] Molecular dynamics simulations have revealed that the oxetane modification introduces a kink in the helical axis and alters the dihedral angles of adjacent residues.[5] This disruption of the characteristic (i, i+4) hydrogen bonding pattern of α-helices can be advantageous in designing peptides that target interfaces where a helical conformation is not desired.

Induction of β-Turns

Conversely, the conformational rigidity of the oxetane ring can be utilized to induce and stabilize β-turn structures.[4] This has been demonstrated in short linear peptides where the oxetane modification promotes a folded conformation, bringing the C- and N-termini into closer proximity. This pre-organization can be particularly beneficial for the synthesis of cyclic peptides, often leading to improved macrocyclization yields.[4]

Table 1: Impact of Oxetane Incorporation on Peptide Secondary Structure

Secondary StructureEffect of Oxetane IncorporationRationaleReference(s)
α-Helix DisruptiveIntroduction of a kink in the helical axis; disruption of (i, i+4) hydrogen bonding.[5]
β-Turn Inductive/StabilizingThe rigid oxetane ring acts as a conformational constraint, promoting a turn-like structure.[4]

Case Studies: Bioisosteric Applications in Drug Design

The true measure of a bioisosteric replacement lies in its ability to impart beneficial properties to a bioactive molecule. This section presents case studies where the incorporation of oxetane-containing amino acids has led to tangible improvements in pharmacological profiles.

Enhancing the Properties of Benzamides

Benzamides are a common pharmacophore found in numerous approved drugs. Aryl amino-oxetanes have been explored as bioisosteres of benzamides, demonstrating improved physicochemical properties.[10] A matched molecular pair analysis revealed that the amino-oxetane motif exhibited higher aqueous solubility and comparable metabolic stability to the corresponding benzamide.[10] X-ray crystallography and DFT calculations have shown that amino-oxetanes adopt a more three-dimensional conformation compared to the relatively planar benzamides, which can be advantageous for exploring new interactions with biological targets.[10]

Development of Novel Peptide Therapeutics

The application of oxetane-modified peptides in therapeutic development is an active area of research. For instance, the replacement of an amide bond with an oxetane in a cyclic peptide inhibitor of Aminopeptidase N, a transmembrane metalloprotease overexpressed in cancer cells, resulted in a compound with comparable inhibitory activity to the parent peptide.[4] This demonstrates that the oxetane motif can effectively mimic the amide bond in terms of biological recognition while offering the potential for improved metabolic stability.

Table 2: Comparison of Physicochemical Properties: Benzamide vs. Amino-Oxetane

PropertyBenzamideAmino-OxetaneImplication for Drug DesignReference(s)
Aqueous Solubility LowerHigherImproved bioavailability and formulation options.[10]
Metabolic Stability VariableGenerally HighIncreased in vivo half-life.[10]
Conformation Planar3-DimensionalPotential for novel target interactions.[10]
Hydrogen Bonding AcceptorAcceptor & DonorSimilar interaction potential with target.[10]

Future Perspectives and Conclusion

The bioisosteric application of oxetanyl groups in amino acid design represents a rapidly evolving field with significant potential for drug discovery. The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible oxetane-containing amino acid building blocks, enabling their wider application in medicinal chemistry.

Future research will likely focus on:

  • Exploring a broader range of oxetane substitution patterns to fine-tune conformational effects and physicochemical properties.

  • Developing more complex oxetane-containing amino acids that mimic the side chains of other natural amino acids, such as valine or leucine.

  • Applying these building blocks to a wider array of bioactive peptides and small molecules to address a variety of therapeutic targets.

References

  • Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. [Link]

  • Chemical Protein Synthesis by Chemoselective α-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline - PubMed. [Link]

  • Chemical Protein Synthesis by Chemoselective α-Ketoacid–Hydroxylamine (KAHA) Ligations with 5-Oxaproline | Springer Nature Experiments. [Link]

  • Proposed mechanisms for the formation of 18 by KAHA ligation with 5-oxaproline. [Link]

  • Synthesis of oxetane γ‐amino acidsa a See general procedure A‐B in... - ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. [Link]

  • Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. [Link]

  • Oxetane modified cyclic peptides by head-to-tail macrocyclisation.a,b... - ResearchGate. [Link]

  • Chemical Methods for Peptide and Protein Production - PMC - NIH. [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][7][11]triazino[2,3-c]quinazolines - PMC. [Link]

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... | Download Scientific Diagram - ResearchGate. [Link]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed. [Link]

  • Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds | Domainex. [Link]

  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society. [Link]

Sources

The Stereochemical Imperative: A Technical Guide to the Significance of the (3S) Chiral Center in Oxanyl Propanoic Acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological profile. This guide delves into the pivotal role of stereochemistry, focusing on the significance of the (3S) chiral center in the biological activity of a representative molecule, oxanyl propanoic acid. While "oxanyl propanoic acid" is a term used herein to represent a class of molecules bearing an oxygen-containing heterocyclic moiety attached to a propanoic acid backbone, the principles discussed are broadly applicable to a vast array of chiral pharmaceuticals. This document will explore the foundational concepts of chirality, the stark differences in activity between enantiomers, and the experimental and computational methodologies employed to elucidate and leverage these differences in the pursuit of safer and more efficacious therapeutics.

The Principle of Chirality in Pharmacology: A Matter of Fit

Chirality, derived from the Greek word for hand (cheir), is a geometric property of molecules that are non-superimposable on their mirror images.[1][2] These mirror-image isomers are known as enantiomers. In an achiral environment, enantiomers possess identical physical and chemical properties.[2] However, the biological milieu is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and polysaccharides. Consequently, the interaction of a chiral drug with a biological target, such as a receptor or enzyme, is often stereospecific.[2]

One enantiomer, the eutomer , will typically exhibit a significantly higher affinity and/or efficacy for the target, while the other, the distomer , may have lower activity, no activity, or even produce undesirable or toxic effects.[2] The differential activity arises from the three-point attachment model, where the specific spatial arrangement of functional groups on the eutomer allows for optimal interaction with complementary binding sites on the biological target.

The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral drugs and to evaluate the pharmacological profile of each enantiomer.[1] This underscores the regulatory and scientific imperative to develop single-enantiomer drugs, a practice often referred to as "chiral switching."[2]

Oxanyl Propanoic Acid: A Case Study in Stereoselectivity

For the purpose of this guide, we will consider a representative "oxanyl propanoic acid," specifically 3-(oxan-2-yl)propanoic acid. The chiral center of interest, as stipulated, is at the third carbon of the propanoic acid chain. The (3S) and (3R) enantiomers of this molecule are expected to exhibit distinct biological activities. Many arylpropionic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, often acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6]

The (3S) Enantiomer as the Eutomer: A Hypothetical Mechanism of Action

Let us hypothesize that the (3S)-oxanyl propanoic acid is a potent inhibitor of a specific enzyme, for instance, a novel synthase crucial in a disease pathway. The (3S) configuration allows for a precise fit into the enzyme's active site, leading to inhibition of its catalytic activity.

Figure 1: Hypothetical Interaction of (3S)-Oxanyl Propanoic Acid with Target Enzyme cluster_Enantiomers Enantiomers cluster_Target Target Enzyme cluster_Outcome Biological Effect S_enantiomer (3S)-Oxanyl Propanoic Acid (Eutomer) Enzyme Enzyme Active Site S_enantiomer->Enzyme High Affinity Binding (3-point interaction) R_enantiomer (3R)-Oxanyl Propanoic Acid (Distomer) R_enantiomer->Enzyme Low Affinity Binding (Steric Hindrance) Inhibition Potent Inhibition Enzyme->Inhibition Conformational Change Weak_Inhibition Weak or No Inhibition Enzyme->Weak_Inhibition No Significant Conformational Change

Caption: Hypothetical binding of (3S) and (3R) enantiomers to a target enzyme.

In this model, the (3S) enantiomer's carboxylate, oxanyl ring, and a hydrogen atom at the chiral center align perfectly with corresponding binding pockets in the enzyme, leading to potent inhibition. Conversely, the (3R) enantiomer, with its different spatial arrangement, may experience steric hindrance, preventing optimal binding and resulting in significantly weaker or no inhibitory activity.

Structure-Activity Relationship (SAR) and the Impact of the Chiral Center

The structure-activity relationship (SAR) for a class of compounds provides insights into how chemical structure influences biological activity.[7][8] For propanoic acid derivatives, the stereochemistry at the chiral center is a critical SAR determinant.

Compound Enantiomer Hypothetical IC50 (nM) Relative Potency
Oxanyl Propanoic Acid(3S)10100
Oxanyl Propanoic Acid(3R)10001
Racemic Mixture(3S)/(3R)~20~50

Table 1: Hypothetical Bioactivity Data for Oxanyl Propanoic Acid Enantiomers. The IC50 (half-maximal inhibitory concentration) values illustrate the potential difference in potency between the (3S) and (3R) enantiomers.

As depicted in Table 1, the (3S) enantiomer is hypothetically 100-fold more potent than the (3R) enantiomer. A racemic mixture, containing equal amounts of both, would exhibit an intermediate potency. This data underscores the importance of isolating and testing the pure enantiomers to accurately assess the therapeutic potential of a chiral drug candidate.

Experimental Workflows for Chiral Analysis and Separation

The investigation of chiral compounds necessitates specialized experimental techniques for their separation and analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers.[9][10] This can be achieved through several approaches:

  • Chiral Stationary Phases (CSPs): The most common method involves using a column packed with a chiral stationary phase. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.[11]

  • Chiral Mobile Phase Additives (CMPAs): An alternative is to add a chiral selector to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[10]

  • Diastereomeric Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by conventional HPLC.[12][13]

Figure 2: Workflow for Chiral HPLC Separation Racemic_Mixture Racemic Oxanyl Propanoic Acid HPLC_System HPLC System with Chiral Stationary Phase Racemic_Mixture->HPLC_System Detector Detector (e.g., UV) HPLC_System->Detector Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Chromatogram Chromatogram with Two Separated Peaks Detector->Chromatogram S_Enantiomer Pure (3S) Enantiomer Fraction_Collection->S_Enantiomer R_Enantiomer Pure (3R) Enantiomer Fraction_Collection->R_Enantiomer

Caption: A typical workflow for the analytical and preparative separation of enantiomers using chiral HPLC.

Stereoselective Synthesis

To avoid the need for chiral separation, which can be costly and time-consuming, stereoselective synthesis methods are often employed to produce the desired enantiomer directly.[14] These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. For the synthesis of (3S)-oxanyl propanoic acid, a potential route could involve an asymmetric aldol reaction or the use of a chiral starting material.[14]

Protocol for Stereoselective Synthesis of (3S)-3-Hydroxy-3-arylpropanoic Acid (A Precursor Analog):

  • Preparation of the Chiral Auxiliary: An Evans oxazolidinone is prepared and acylated with an appropriate acetyl derivative.

  • Enolate Formation: The N-acyloxazolidinone is treated with a boron triflate and a tertiary amine to generate the corresponding boron enolate.

  • Asymmetric Aldol Reaction: The enolate is reacted with the desired aldehyde at low temperature (e.g., -78 °C) to induce the formation of the aldol adduct with high diastereoselectivity.

  • Chromatographic Purification: The diastereomeric products are separated by silica gel chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the desired product, for example, by hydrolysis with lithium hydroxide, to yield the enantiomerically enriched 3-hydroxypropanoic acid.

Conclusion

The (3S) chiral center of oxanyl propanoic acid, like that of many other chiral drugs, is of paramount significance to its biological activity. The principles of stereochemistry dictate that only one enantiomer will interact optimally with its biological target, leading to the desired therapeutic effect. A thorough understanding and investigation of the stereochemical properties of a drug candidate are not only a scientific necessity for elucidating its mechanism of action and structure-activity relationship but also a regulatory requirement for ensuring its safety and efficacy. The development of advanced techniques in chiral separation and stereoselective synthesis has empowered drug discovery scientists to harness the power of chirality, paving the way for the creation of more precise and effective medicines.

References

  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue.
  • Structure-activity relationships of precursors and analogs of natural 3-enoyl-tetramic acids. Chemical Biology & Drug Design.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. TCI Chemicals.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • Oxaprozin: A Technical Guide on a Propionic Acid Deriv
  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Clinics in Surgery.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. PMC.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
  • The Significance of Chirality in Drug Design and Development. PMC.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed.
  • Stereoselective effects of chiral clofibric acid analogs on rat peroxisome proliferator-activated receptor alpha (rPPAR alpha)
  • Structure activity relationship of drugs of abuse. University of Malta.
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Oxaprozin: a new NSAID. PubMed.

Sources

Methodological & Application

Synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the plausible synthetic pathways for producing (3S)-3-amino-3-(oxan-3-yl)propanoic acid, a chiral non-proteinogenic β-amino acid incorporating a tetrahydropyran (oxane) moiety. Given the absence of established literature for this specific target molecule, this guide leverages established methodologies for the asymmetric synthesis of β-amino acids and the formation of the requisite oxane precursor, oxan-3-one. The protocols detailed herein are designed for researchers and professionals in drug development and organic synthesis, offering a robust framework for accessing this novel compound.

Introduction

β-Amino acids are crucial structural motifs in numerous biologically active molecules and are key components in the design of peptidomimetics, pharmaceuticals, and other advanced materials.[1][2] The incorporation of cyclic moieties, such as the oxane ring, can impart unique conformational constraints and physicochemical properties, making them attractive targets for drug discovery.[3] The stereospecific synthesis of such compounds, particularly control over the chiral center bearing the amino group, is of paramount importance.

This guide outlines a scientifically grounded, multi-step synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid, commencing with the preparation of the key intermediate, oxan-3-one, followed by a diastereoselective synthesis utilizing a chiral auxiliary to install the desired stereochemistry.

Strategic Overview

The synthesis is divided into two main stages:

  • Preparation of the Key Precursor, Oxan-3-one: A reliable method for synthesizing the oxane-containing starting material is first established.

  • Asymmetric Synthesis of the Target β-Amino Acid: A chiral auxiliary-mediated approach is employed to control the stereochemistry of the newly formed chiral center. This involves the formation of a chiral imine, followed by a diastereoselective addition of an enolate and subsequent removal of the auxiliary.

The overall synthetic strategy is depicted in the workflow diagram below.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of Oxan-3-one cluster_1 Stage 2: Asymmetric Synthesis A Commercially Available Starting Materials B Functionalized Pentane Derivative A->B Multi-step synthesis C Oxan-3-ol B->C Cyclization D Oxan-3-one C->D Oxidation F Chiral Imine D->F E Chiral Auxiliary (e.g., (R)-2-phenylglycinol) E->F Condensation H Diastereomerically Enriched β-Amino Ester F->H Diastereoselective Addition G Reformatsky-type Reagent (e.g., Ethyl bromoacetate) G->H I Final Product (3S)-3-amino-3-(oxan-3-yl)propanoic acid H->I Hydrolysis & Auxiliary Cleavage

Caption: Overall synthetic workflow for (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

Stage 1: Synthesis of Oxan-3-one

A reliable source of oxan-3-one is critical. While not as commonly available as its four-membered ring counterpart, oxetan-3-one, a plausible synthesis can be devised from readily available starting materials.

Proposed Synthesis of Oxan-3-one

A practical approach involves the cyclization of a suitably functionalized C5 precursor, followed by oxidation.

Oxan-3-one_Synthesis Start 1,5-Pentanediol Intermediate1 5-Hydroxypentanal Start->Intermediate1 Selective Oxidation (e.g., PCC) Intermediate2 Oxan-3-ol Intermediate1->Intermediate2 Acid-catalyzed Intramolecular Hemiacetalization & Reduction Product Oxan-3-one Intermediate2->Product Oxidation (e.g., Swern or DMP)

Caption: Proposed synthetic route to the key intermediate, oxan-3-one.

Experimental Protocols for Stage 1

Protocol 1.1: Synthesis of Oxan-3-ol

This protocol involves the selective oxidation of a primary alcohol in 1,5-pentanediol, followed by in-situ cyclization and reduction.

  • Reagents and Materials:

    • 1,5-Pentanediol

    • Pyridinium chlorochromate (PCC) or other selective oxidizing agent

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of PCC in anhydrous DCM, add a solution of 1,5-pentanediol in DCM dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield crude 5-hydroxypentanal.

    • Dissolve the crude product in methanol and cool to 0 °C.

    • Add a catalytic amount of dilute HCl to promote intramolecular hemiacetal formation.

    • Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford oxan-3-ol.

Protocol 1.2: Synthesis of Oxan-3-one

This protocol describes the oxidation of the secondary alcohol, oxan-3-ol, to the corresponding ketone.

  • Reagents and Materials:

    • Oxan-3-ol

    • Dess-Martin periodinane (DMP) or oxalyl chloride/DMSO (for Swern oxidation)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for DMP workup)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using DMP):

    • Dissolve oxan-3-ol in anhydrous DCM.

    • Add Dess-Martin periodinane in one portion at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield oxan-3-one.

Stage 2: Asymmetric Synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid

With oxan-3-one in hand, the focus shifts to the stereoselective introduction of the amino and propanoic acid moieties. The use of a chiral auxiliary, such as (R)-2-phenylglycinol, is a well-established strategy for achieving high diastereoselectivity in the synthesis of β-amino acids.

Diastereoselective Synthesis Using a Chiral Auxiliary

The key steps in this approach are:

  • Condensation of oxan-3-one with (R)-2-phenylglycinol to form a chiral imine.

  • Diastereoselective addition of a Reformatsky reagent (generated from ethyl bromoacetate and zinc) to the chiral imine.

  • Hydrolysis of the resulting ester and hydrogenolytic cleavage of the chiral auxiliary.

Asymmetric_Synthesis Oxanone Oxan-3-one Imine Chiral Imine Oxanone->Imine Auxiliary (R)-2-Phenylglycinol Auxiliary->Imine Condensation (cat. acid, Dean-Stark) Adduct Diastereomerically Enriched β-Amino Ester Adduct Imine->Adduct Reformatsky BrZnCH₂CO₂Et Reformatsky->Adduct Reformatsky Reaction Final_Ester (3S)-Ethyl 3-amino-3- (oxan-3-yl)propanoate Adduct->Final_Ester Hydrogenolysis (H₂, Pd/C) Final_Acid (3S)-3-amino-3- (oxan-3-yl)propanoic acid Final_Ester->Final_Acid Ester Hydrolysis (LiOH)

Caption: Diastereoselective synthesis of the target molecule using a chiral auxiliary.

Experimental Protocols for Stage 2

Protocol 2.1: Synthesis of the Chiral Imine

  • Reagents and Materials:

    • Oxan-3-one

    • (R)-2-Phenylglycinol

    • Toluene, anhydrous

    • p-Toluenesulfonic acid (catalytic amount)

    • Dean-Stark apparatus

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine oxan-3-one, (R)-2-phenylglycinol, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux and monitor the azeotropic removal of water.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Wash the solution with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude chiral imine is typically used in the next step without further purification.

Protocol 2.2: Diastereoselective Reformatsky Reaction

  • Reagents and Materials:

    • Chiral imine from Protocol 2.1

    • Ethyl bromoacetate

    • Zinc dust, activated

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend activated zinc dust in anhydrous THF.

    • Add a small amount of ethyl bromoacetate to initiate the reaction.

    • Once the reaction has started, add the remaining ethyl bromoacetate dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for 30 minutes.

    • Cool the resulting Reformatsky reagent to -78 °C.

    • Add a solution of the chiral imine in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major diastereomeric adduct.

Protocol 2.3: Auxiliary Cleavage and Ester Hydrolysis

  • Reagents and Materials:

    • Diastereomerically enriched adduct from Protocol 2.2

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 1M

    • Ion-exchange chromatography resin

  • Procedure:

    • Auxiliary Cleavage: Dissolve the purified adduct in methanol or ethanol and add 10% Pd/C.

    • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the alcohol solvent.

    • Concentrate the filtrate to obtain the crude ethyl ester of the β-amino acid.

    • Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Neutralize the reaction mixture with 1M HCl.

    • Purify the final product by ion-exchange chromatography to yield (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

Summary of Quantitative Data

StepReactionKey ReagentsExpected Diastereomeric Ratio (d.r.)Expected Yield
1.1Oxan-3-ol Synthesis1,5-Pentanediol, PCC, NaBH₄N/A60-70% (over 2 steps)
1.2Oxan-3-one SynthesisOxan-3-ol, DMPN/A85-95%
2.1Chiral Imine FormationOxan-3-one, (R)-2-phenylglycinolN/A>90% (crude)
2.2Reformatsky ReactionChiral Imine, Ethyl bromoacetate, Zn>95:570-85% (major diastereomer)
2.3DeprotectionH₂, Pd/C; LiOHN/A80-90% (over 2 steps)

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust and scientifically sound framework for the preparation of the novel chiral β-amino acid, (3S)-3-amino-3-(oxan-3-yl)propanoic acid. By leveraging established methods for the synthesis of the key oxan-3-one intermediate and employing a reliable chiral auxiliary-based strategy for asymmetric induction, researchers can access this compound for further investigation in medicinal chemistry and materials science. The provided step-by-step protocols are designed to be adaptable and serve as a strong starting point for optimization in a laboratory setting.

References

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

  • DR-NTU. (2022). Development of new methods in tetrahydropyran ring synthesis. DR-NTU, Nanyang Technological University. [Link]

  • University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. University of Canterbury Research Repository. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Wikipedia. (2023). Tetrahydropyran. Wikipedia. [Link]

  • Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. [Link]

  • RSC Publishing. (2005). Synthesis of 2,6-trans- and 3,3,6-Trisubstituted Tetrahydropyran-4-ones from Maitland-Japp Derived 2H-Dihydropyran-4-ones. RSC Publishing. [Link]

  • Google Patents. (2014). CN103694201B - Synthesis method of oxetanone.
  • Wiley Online Library. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library. [Link]

  • ACS Publications. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ACS Publications. [Link]

  • ResearchGate. (2018). Synthesis of tetrahydropyran 3. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]

  • ACS Publications. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. ACS Publications. [Link]

Sources

Fmoc solid-phase peptide synthesis using (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Strategic Incorporation of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid into Peptides via Fmoc Solid-Phase Peptide Synthesis: A Guide to Overcoming Steric Hindrance and Optimizing Coupling

**Abstract

The incorporation of non-canonical, sterically hindered amino acids is a cornerstone of modern peptide-based drug discovery, offering a pathway to novel therapeutics with enhanced conformational stability and proteolytic resistance. This guide provides a comprehensive, experience-driven protocol for the successful integration of (3S)-3-amino-3-(oxan-3-yl)propanoic acid, a unique β-amino acid featuring a bulky oxane ring, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will dissect the mechanistic challenges posed by this amino acid's structure and present validated strategies to achieve high-yield, high-purity peptide products. This document serves as both a practical laboratory guide and a reference for the underlying chemical principles.

Introduction: The Rationale for Non-Canonical Amino Acids

The therapeutic potential of peptides is often limited by their metabolic instability and lack of defined secondary structure in solution. The introduction of conformationally constrained, non-canonical amino acids is a powerful strategy to address these limitations. The specific residue at the center of this guide, (3S)-3-amino-3-(oxan-3-yl)propanoic acid, introduces a rigid, cyclic ether motif. This structural feature can induce stable turn-like conformations in the peptide backbone, a critical aspect for modulating biological activity and improving resistance to enzymatic degradation.

However, the very feature that imparts these desirable properties—the bulky, sterically demanding oxane ring—presents significant challenges during chemical synthesis. Standard SPPS protocols often result in incomplete coupling reactions and the accumulation of deletion sequences. This guide provides a robust, optimized workflow to navigate these synthetic hurdles.

Core Principles & Mechanistic Considerations

The primary obstacle in incorporating Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid is the steric hindrance around the amine group, which is directly attached to a tertiary carbon of the oxane ring. This significantly slows down the kinetics of the coupling reaction. To overcome this, a multi-faceted approach is required:

  • Elevated Temperatures: Increasing the reaction temperature enhances the kinetic energy of the reacting molecules, thereby increasing the frequency and success of collisions between the activated amino acid and the resin-bound amine.

  • High-Potency Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an activating agent such as OxymaPure® (ethyl (hydroxyimino)cyanoacetate) are effective. However, for exceptionally difficult couplings, immonium-type reagents like HDMA (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior due to their ability to form highly reactive activated esters that are less prone to side reactions like racemization.

  • Extended Reaction Times & Double Coupling: Allowing the reaction to proceed for longer durations and performing a second coupling step (double coupling) can drive the reaction to completion, ensuring a higher yield of the desired product.

Experimental Protocol: Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model tripeptide, Ac-Tyr-((3S)-3-amino-3-(oxan-3-yl)propanoyl)-Lys-NH₂, on a Rink Amide MBHA resin.

3.1. Materials & Reagents

  • Resin: Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)

  • Fmoc-Protected Amino Acids:

    • Fmoc-Lys(Boc)-OH

    • Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid

    • Fmoc-Tyr(tBu)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Deprotection:

    • 20% (v/v) Piperidine in DMF

  • Reagents for Coupling:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

    • Alternative for difficult coupling: HDMA (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Reagents for Capping (Optional but Recommended):

    • Acetic anhydride

    • N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Cleavage & Deprotection:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other:

    • Kaiser Test Kit

    • Diethyl ether, cold

3.2. Step-by-Step Synthesis Workflow

The entire synthesis is carried out in a fritted syringe or a dedicated peptide synthesis vessel. Wash steps consist of adding the specified solvent, agitating for 30-60 seconds, and then draining.

Step 1: Resin Preparation

  • Place the desired amount of Rink Amide MBHA resin in the reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 60 minutes with occasional agitation.

  • Drain the DMF and wash the resin thoroughly with DMF (3x) and then DCM (3x).

Step 2: First Amino Acid Coupling (Fmoc-Lys(Boc)-OH)

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes. Wash the resin with DMF (5x).

  • Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of free primary amines. A dark blue color indicates successful deprotection.[1]

  • Coupling:

    • In a separate vial, dissolve 3 equivalents (eq) of Fmoc-Lys(Boc)-OH and 3 eq of OxymaPure® in DMF.

    • Add 3 eq of DIC to this solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Kaiser Test: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, proceed to a second coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 3: Incorporation of Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid (The Critical Step)

  • Fmoc Deprotection: Repeat Step 2.1 to remove the Fmoc group from the lysine residue. Confirm with a Kaiser test.

  • Difficult Coupling Protocol:

    • In a separate vial, dissolve 4 eq of Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid and 4 eq of HDMA in DMF.

    • Add 8 eq of DIPEA to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 4 hours at an elevated temperature of 50°C.

  • Monitoring and Capping:

    • Perform a Kaiser test. If the test is still positive, perform a second coupling under the same conditions for another 4 hours.

    • If the coupling remains incomplete after the second attempt, cap any unreacted amines. Add a solution of acetic anhydride/DIPEA/DMF (1:2:3 ratio) and agitate for 30 minutes. This prevents the formation of deletion peptides.

  • Wash the resin with DMF (5x) and DCM (3x).

Step 4: Final Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) and N-terminal Acetylation

  • Fmoc Deprotection: Repeat Step 2.1 to deprotect the N-terminus. Confirm with a Kaiser test.

  • Coupling: Couple Fmoc-Tyr(tBu)-OH using the standard DIC/OxymaPure® method as described in Step 2.3.

  • Final Fmoc Deprotection: Repeat Step 2.1.

  • N-terminal Acetylation: Add a solution of acetic anhydride/DIPEA/DMF (1:2:3 ratio) to the resin and agitate for 1 hour to cap the N-terminus.

  • Wash the resin extensively with DMF (5x) and DCM (5x), and finally with methanol (3x).

  • Dry the peptide-resin under high vacuum for at least 2 hours.

Step 5: Cleavage and Global Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Agitate at room temperature for 3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether (approx. 10x the volume of the filtrate).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Visualization of the Workflow

The following diagram illustrates the key stages of the Fmoc-SPPS cycle for incorporating our target amino acid.

Fmoc_SPPS_Workflow cluster_Resin Solid Support (Resin) cluster_Cycle Synthesis Cycle cluster_Final Final Steps Resin_NH2 Resin-NH2 Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Removes Fmoc group Coupling 2. Coupling (Fmoc-AA-OH, HDMA, DIPEA, 50°C) Washing1->Coupling Kaiser_Test Kaiser Test (Check for completion) Coupling->Kaiser_Test Washing2 Wash (DMF/DCM) Washing2->Fmoc_Deprotection Start next cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Washing2->Cleavage After final cycle Kaiser_Test->Coupling Positive (Incomplete) -> Recouple Kaiser_Test->Washing2 Negative (Complete) Capping Capping (Optional) (Acetic Anhydride) Kaiser_Test->Capping Positive (Persistent) -> Cap Capping->Washing2 Purification Purification (HPLC) Cleavage->Purification

Caption: Optimized Fmoc-SPPS cycle for sterically hindered amino acids.

Characterization and Data Presentation

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Table 1: Expected Analytical Data for Ac-Tyr-((3S)-3-amino-3-(oxan-3-yl)propanoyl)-Lys-NH₂

ParameterExpected Value
Molecular Formula C₃₁H₄₇N₅O₇
Calculated Monoisotopic Mass 601.35 Da
Observed Mass (ESI-MS, [M+H]⁺) 602.36 Da
RP-HPLC Retention Time Dependent on column and gradient
Purity (post-HPLC) >95%

Troubleshooting Common Issues

  • Problem: Persistently positive Kaiser test after double coupling.

    • Cause: Extreme steric hindrance preventing reaction completion.

    • Solution: Cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptide byproducts. For future syntheses, consider increasing the temperature further (up to 60°C) or using a more potent coupling reagent.

  • Problem: Low final yield of the crude peptide.

    • Cause: Incomplete coupling at the sterically hindered position, leading to chain termination after capping, or premature cleavage of the peptide from the resin.

    • Solution: Ensure all wash steps are thorough to remove reactants that could interfere with subsequent steps. Verify the stability of the linker on your chosen resin to the synthesis conditions.

  • Problem: Multiple peaks close to the main product peak in the HPLC chromatogram.

    • Cause: Formation of deletion peptides (due to incomplete coupling) or side-product formation during final cleavage.

    • Solution: Optimize the coupling protocol as described. Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail to prevent side reactions with sensitive residues like Tyrosine.

Conclusion

The successful incorporation of sterically demanding building blocks like (3S)-3-amino-3-(oxan-3-yl)propanoic acid into peptides is achievable but requires a departure from standard SPPS protocols. By strategically employing higher temperatures, more potent coupling reagents, and extended reaction times, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. This approach unlocks the potential to synthesize novel peptides with unique structural and therapeutic properties, paving the way for the next generation of peptide-based drugs.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Strategic Incorporation of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The incorporation of (3S)-3-amino-3-(oxan-3-yl)propanoic acid —a chiral


-amino acid with a tetrahydropyran (oxane) side chain—represents a high-value strategy in peptidomimetic drug design. Unlike standard 

-amino acids, this residue introduces significant proteolytic stability and induces specific secondary structures (e.g., 14-helices). Furthermore, the oxanyl group acts as a polar bioisostere of the cyclohexyl group, enhancing aqueous solubility while maintaining the steric bulk necessary for receptor hydrophobic pocket filling.

This guide addresses the specific synthetic challenges posed by this molecule: slow coupling kinetics due to


-carbon steric hindrance, solubility management , and racemization risks  during activation.
Molecule Profile & Strategic Value
FeatureDescriptionImpact on Synthesis/Function
Class

-Amino Acid
Introduces backbone flexibility followed by stable helix formation; resistant to proteases.
Side Chain Oxan-3-yl (Tetrahydropyran)Solubility: The ether oxygen lowers LogP compared to cyclohexyl analogs.Stability: Stable to TFA (cleavage) and Piperidine (deprotection).
Sterics Bulky

-substituent
Coupling: The amine is on a secondary carbon (if

) or primary carbon (if

), but the adjacent bulky group hinders nucleophilic attack.
Chirality (3S) ConfigurationCritical for biological activity; risk of epimerization if over-activated with strong bases.
Pre-Synthesis Considerations
3.1 Resin Selection

For C-terminal amides (common in drug discovery), use Rink Amide ChemMatrix or Rink Amide AM resin.

  • Why? ChemMatrix (PEG-based) offers superior swelling in DMF/DCM, which is crucial for allowing bulky reagents to access the reactive sites inside the bead matrix during difficult couplings.

3.2 Coupling Reagent Strategy

Standard HBTU/DIPEA protocols often fail to drive the coupling of bulky


-amino acids to completion.
  • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

  • Mechanism: The 7-azabenzotriazole group provides anchimeric assistance, accelerating the reaction rate significantly compared to HOBt-based reagents.

Detailed Experimental Protocols
Protocol A: Coupling (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Target: Coupling the specific


-amino acid to the growing chain.

Reagents:

  • Fmoc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid (0.2 M in DMF)

  • HATU (0.5 M in DMF)

  • HOAt (0.5 M in DMF) - Optional but recommended for highest purity

  • DIEA (Diisopropylethylamine) (2.0 M in NMP)

Procedure:

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 mins. Drain.

  • Activation: In a separate vial, mix:

    • 3.0 equivalents of Fmoc-

      
      -AA
      
    • 2.9 equivalents of HATU

    • 3.0 equivalents of HOAt

    • 6.0 equivalents of DIEA

    • Note: Pre-activate for exactly 30 seconds . Do not exceed 2 minutes to minimize racemization risk.

  • Reaction: Add the activated mixture to the resin.

  • Agitation: Shake/vortex at room temperature for 60 minutes .

  • Double Coupling (Mandatory): Drain the vessel. Repeat steps 2-4 with fresh reagents.

  • Wash: Wash with DMF (

    
     min) and DCM (
    
    
    
    min).
Protocol B: The "Difficult" Next Step (Elongation)

Target: Coupling the NEXT amino acid onto the bulky


-amine.
Context: The N-terminus of the anchored 

-amino acid is less nucleophilic and sterically crowded. This is the most common failure point.

Procedure:

  • Deprotection: 20% Piperidine in DMF (

    
     min). Monitor UV absorbance if automated.
    
  • Aggressive Coupling Cocktail:

    • Use 4.0 equivalents of the next Fmoc-Amino Acid.

    • Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (1:1 ratio) instead of HATU for this step if racemization of the incoming residue is a concern (e.g., Cys, His). Otherwise, stick to HATU.

    • Temperature: If the instrument allows, heat to 50°C (except for Cys/His) for 20 minutes.

  • Validation: Perform a micro-cleavage (Protocol C) to ensure complete elongation before proceeding.

Protocol C: Micro-Cleavage & Validation (The "Truth" Test)

Colorimetric tests (Kaiser) can yield false negatives due to the bulky oxane ring shielding the amine.

  • Remove ~2 mg of resin beads. Wash with DCM.[1]

  • Add 20

    
    L of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% 
    
    
    
    ).
  • Incubate for 15 minutes.

  • Blow off TFA with nitrogen stream.

  • Redissolve in 50

    
    L Acetonitrile/Water (1:1).
    
  • Analyze via LC-MS. Look for the mass of the coupled product (

    
    ) vs. the deletion sequence (
    
    
    
    ).
Visualization of Workflows & Mechanisms
Figure 1: Strategic Synthesis Workflow

This diagram illustrates the decision logic for the specific coupling cycle involving the oxanyl-beta-amino acid.

SPPS_Workflow Start Resin-Peptide Complex Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Decision Is Incoming AA (3S)-Oxanyl-Beta-AA? Deprotect->Decision Standard_Coup Standard Coupling (HBTU/DIEA, 30 min) Decision->Standard_Coup No (Alpha AA) Beta_Coup Beta-AA Coupling (HATU/HOAt, 2x 60 min) Decision->Beta_Coup Yes QC QC: Micro-Cleavage LC-MS Standard_Coup->QC Next_Step_Check Elongation Check (Coupling onto Beta-Amine) Beta_Coup->Next_Step_Check Aggressive_Coup Aggressive Coupling (DIC/Oxyma or HATU @ 50°C) Next_Step_Check->Aggressive_Coup Required Aggressive_Coup->QC

Caption: Workflow distinguishing standard cycles from the optimized protocol required for the oxanyl-beta-amino acid.

Figure 2: Structural Impact (Alpha vs. Beta)

Comparison of hydrogen bonding networks. Beta-peptides typically form 14-helices (H-bonds between residue i and i+2) or 12-helices, unlike the alpha-helix (i to i+4).

Helix_Comparison cluster_alpha Alpha-Helix (3.6 residues/turn) cluster_beta Beta-Peptide (14-Helix) A1 N(i) A2 C=O(i) A3 NH(i+4) A2->A3 H-Bond B1 N(i) B2 C=O(i) B3 NH(i+2) B2->B3 H-Bond (More Stable)

Caption: Schematic difference in hydrogen bonding patterns. The Beta-peptide backbone allows for unique, stable secondary structures.

Troubleshooting & Optimization
IssueDiagnosisSolution
Incomplete Coupling Positive Kaiser Test (Blue) or Mass Deletion (-AA)Switch to HATU/HOAt . Increase temperature to 50°C (microwave). Use Magic Mixture (DCM/DMF/NMP 1:1:1) to improve resin swelling.[1][2][3]
Racemization D-isomer detected in LC-MSReduce base equivalents (DIEA) to 1.0 eq relative to AA. Switch to Collidine (weaker base).[4] Ensure pre-activation time is < 1 min.
Aggregation Broad peaks in HPLC; low yieldInsert a Pseudoproline dipeptide before the beta-amino acid if possible. Use ChemMatrix resin.
Low Solubility Product precipitates after cleavageThe oxane ring aids solubility, but if the peptide is still hydrophobic, dissolve in Acetic Acid/Acetonitrile before lyophilization.
References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Helvetica Chimica Acta.

  • Bachem. (2024). Peptide Coupling Reagents Guide.

  • Merck Millipore. (2024). Novabiochem Peptide Synthesis protocols.

Sources

Protecting group strategies for 3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection & Handling of 3-Amino-3-(Oxan-3-yl)propanoic Acid

Executive Summary & Molecule Profile

Target Molecule: 3-amino-3-(oxan-3-yl)propanoic acid Class:


-Amino Acid / Peptidomimetic Building Block
Key Structural Features: 
  • 
    -Amino Acid Core:  The amine is attached to the 
    
    
    
    -carbon relative to the carboxylate. This introduces specific stability concerns (retro-Michael addition) distinct from
    
    
    -amino acids.
  • Oxan-3-yl Side Chain: A saturated cyclic ether (tetrahydropyran). Unlike the acid-labile tetrahydropyranyl (THP) acetal protecting group, this ether ring is structurally robust but modifies polarity and solubility profiles significantly compared to carbocyclic analogs (e.g., cyclohexyl).

Strategic Imperative: Successful incorporation of this building block into peptides or small molecules requires a protection strategy that balances orthogonality (amine vs. acid protection) with structural integrity (preventing ring-opening or elimination). This guide details two primary workflows: Fmoc/tBu (Solid Phase) and Boc/Benzyl (Solution Phase).

Strategic Analysis: Selecting the Route

The choice between Fmoc and Boc strategies depends heavily on the downstream application and the scale of synthesis.

Critical Decision Matrix:

ProtectionStrategy Start Start: Define Application Scale Scale & Mode? Start->Scale SPPS Solid Phase (SPPS) < 50g Scale->SPPS Automated/Library Solution Solution Phase > 50g / Convergent Scale->Solution Batch/API FmocRoute STRATEGY A: Fmoc Protection Orthogonal to acid-labile linkers SPPS->FmocRoute BocRoute STRATEGY B: Boc Protection Best for convergent fragment coupling Solution->BocRoute Consideration1 Risk: Base-induced Retro-Michael Addition FmocRoute->Consideration1 Monitor exposure to 20% Piperidine Consideration2 Risk: Acid-catalyzed Side Chain Isomerization (Low) BocRoute->Consideration2 Stable to TFA

Figure 1: Decision matrix for selecting the appropriate protection strategy based on synthesis scale and mode.

Protocol A: Fmoc Protection (SPPS Optimized)

Context: The Fmoc group is preferred for Solid Phase Peptide Synthesis (SPPS).[1] The oxan-3-yl ring is stable to the basic conditions (piperidine/DMF) used for Fmoc removal, provided exposure times are optimized to prevent


-elimination.

Mechanism: Nucleophilic attack of the amine on Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Fmoc-Cl is avoided due to the formation of dipeptides and higher risk of racemization.

Step-by-Step Methodology

Reagents:

  • 3-amino-3-(oxan-3-yl)propanoic acid (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent System: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

  • Acidification: 1N HCl or

    
    
    

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) and

    
     (25 mmol) in water (25 mL).
    
  • Addition: Dissolve Fmoc-OSu (11 mmol) in Acetone (25 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at

    
    .
    
    • Why? Slow addition prevents the precipitation of Fmoc-OSu and ensures homogenous reaction conditions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System:

    
    :MeOH:AcOH 90:8:2) or LCMS.
    
    • Checkpoint: The disappearance of the free amino acid peak and appearance of the Fmoc-adduct (

      
       approx. MW + 222).
      
  • Work-up:

    • Evaporate acetone under reduced pressure (keep bath

      
      ).
      
    • Wash the remaining aqueous phase with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu and byproducts (fulvene).
    • Critical Step: Acidify the aqueous layer carefully to pH 2–3 using 1N HCl or 10%

      
       at 
      
      
      
      .
    • Caution: Do not use concentrated HCl; strong acid at high concentration can degrade the oxane ring or induce cleavage.

  • Extraction: Extract the product into EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid acid-catalyzed decomposition on silica.

Yield Expectation: 85–95% Data Validation:

  • 1H NMR: Look for Fmoc doublets at 7.3–7.8 ppm and the

    
    -CH signal shifting downfield.
    
  • HPLC: Purity > 98%.

Protocol B: Boc Protection (Solution Phase / Scale-Up)

Context: Boc protection is ideal for large-scale solution synthesis where the base-lability of Fmoc is a liability, or when using hydrogenolysis-labile C-terminal protection (Benzyl esters).

Mechanism: Reaction with Di-tert-butyl dicarbonate (


).[2][3][4]
Step-by-Step Methodology

Reagents:

  • 3-amino-3-(oxan-3-yl)propanoic acid (1.0 eq)

  • 
     (1.2 eq)
    
  • Triethylamine (

    
    ) (2.0 eq) or 1N NaOH (for Schotten-Baumann conditions)
    
  • Solvent: Dioxane/Water (1:[2][5]1) or THF/Water[4]

Procedure:

  • Preparation: Suspend the amino acid (10 mmol) in Dioxane/Water (1:1, 40 mL).

  • Basification: Add

    
     (20 mmol). The solution should become clear.
    
  • Protection: Add

    
     (12 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–6 hours.

    • Self-Validating Check: Evolution of

      
       gas may be observed initially. pH should remain > 8; adjust with 
      
      
      
      if necessary.
  • Work-up:

    • Concentrate to remove Dioxane.

    • Wash aqueous layer with Pentane or Hexane (removes excess

      
       and tert-butanol).
      
    • Acidify aqueous layer to pH 3 with 5% Citric Acid or

      
      .
      
    • Why Citric Acid? It is a mild acid that minimizes risk to the oxane ring and prevents Boc cleavage.

  • Isolation: Extract with DCM or EtOAc, dry, and concentrate.

C-Terminal Protection & Orthogonality

For


-amino acids, esterification requires care to avoid racemization or elimination.
Protecting GroupInstallation MethodCleavage ConditionCompatibility
Methyl/Ethyl Ester

/ MeOH
LiOH / THF /

Risk: Base hydrolysis can cause retro-Michael elimination.
tert-Butyl Ester Isobutylene /

(cat)
TFA / DCMBest for: Solution phase (Fmoc orthogonal).
Benzyl Ester BnBr /


/ Pd/C
Best for: Boc chemistry.[2] Oxane ring is stable to standard hydrogenation.

Critical Handling: The "Oxane" Factor

It is vital to distinguish the oxan-3-yl side chain from the Tetrahydropyranyl (THP) protecting group .

  • THP Protecting Group: An acetal (O-C-O). Highly acid labile.

  • Oxan-3-yl Side Chain: A cyclic ether (C-C-O-C-C). Structurally stable.

Stability Workflow:

Stability Oxane Oxan-3-yl Side Chain (Cyclic Ether) Acid Acid Stability Oxane->Acid Stable to TFA, HCl (Avoid Lewis Acids like BF3) Base Base Stability Oxane->Base Stable to Piperidine, LiOH, NaOH Redox Redox Stability Oxane->Redox Stable to H2/Pd Stable to NaBH4

Figure 2: Stability profile of the oxan-3-yl moiety under standard peptide synthesis conditions.

Troubleshooting Common Issues:

  • Retro-Michael Addition:

    • Symptom:[3][6][7] Loss of the amine group, formation of

      
      -unsaturated acid (detected by UV shift).
      
    • Cause: Extended exposure to strong base (e.g., 50% Piperidine or prolonged LiOH treatment).

    • Solution: Use milder deprotection bases (e.g., 20% Piperidine + 0.1M HOBt) or shorter reaction times.

  • Aggregation:

    • Symptom:[3][6][7] Poor coupling efficiency or broadening of NMR signals.

    • Cause:

      
      -peptides form stable secondary structures (helices/sheets) driven by the backbone.
      
    • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or pseudoproline-like strategies if chain length increases.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Seebach, D., et al. (1996). "Synthesis of

    
    -Amino Acids and Their Incorporation into 
    
    
    
    -Peptides." Helvetica Chimica Acta, 79(4), 913-941.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][9][10][11] Chemical Reviews, 109(6), 2455-2504.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.

  • ChemScene. (n.d.). Product Data: (R)-3-Amino-3-(tetrahydro-2H-pyran-4-yl)propanamide.[12]

Sources

Preparation of enantiopure (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for the preparation of (3S)-3-amino-3-(oxan-3-yl)propanoic acid (also known as (3S)-3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoic acid). This


-amino acid scaffold is a critical peptidomimetic building block.[1][2][3] The incorporation of the oxane (tetrahydropyran) ring provides specific steric bulk and polarity that can enhance the metabolic stability and solubility of peptide therapeutics compared to carbocyclic analogs.

Two distinct methodologies are presented to address different development stages:

  • Method A (The Chiral Auxiliary Route): Utilizing Ellman’s Sulfinamide for high-enantiomeric excess (ee >98%) during discovery and SAR generation.

  • Method B (The Biocatalytic Route): Enzymatic resolution of the racemic intermediate for process scalability.

Retrosynthetic Analysis

The strategic disconnection relies on the installation of the amine functionality with controlled stereochemistry at the


-position.
  • Target: (3S)-3-amino-3-(oxan-3-yl)propanoic acid

  • Key Disconnection: C–C bond formation between the oxane-3-carbaldehyde and an acetate enolate equivalent.

  • Starting Material: Oxane-3-carbaldehyde (Tetrahydropyran-3-carbaldehyde).

Retrosynthesis Target (3S)-3-amino-3-(oxan-3-yl)propanoic acid Intermediate (S)-N-Sulfinyl u03b2-amino ester Target->Intermediate Hydrolysis Imine (S)-N-Sulfinyl Imine Intermediate->Imine Li-Enolate Addn SM Oxane-3-carbaldehyde + (S)-tert-Butanesulfinamide Imine->SM Condensation

Figure 1: Retrosynthetic strategy utilizing Ellman's auxiliary logic.

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

Best for: Medicinal Chemistry, Gram-scale, High Purity requirements.

This protocol utilizes (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary). According to the transition state models (Zimmerman-Traxler), the addition of lithium enolates to the (S)-sulfinimine preferentially yields the (S)-configuration at the new stereocenter [1].

Step 1: Condensation (Imine Formation)

Objective: Form the chiral activated imine.

Reagents:

  • Oxane-3-carbaldehyde (1.0 equiv)

  • (S)-(-)-tert-Butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF or DCM

Protocol:

  • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide (1.1 equiv) and oxane-3-carbaldehyde (1.0 equiv) under nitrogen atmosphere.

  • Add anhydrous THF (0.5 M concentration relative to aldehyde).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: The solution will turn slightly yellow.

  • Stir at ambient temperature (20–25 °C) for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (equal volume). A white precipitate (titanium salts) will form.

  • Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is the (S,E)-N-(oxan-3-ylmethylene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Enolate Addition

Objective: Install the acetate backbone and set the (3S) stereocenter.

Reagents:

  • Methyl acetate or tert-butyl acetate (1.2 equiv)

  • LDA (Lithium Diisopropylamide) (1.3 equiv)

  • Chlorotitanium triisopropoxide (ClTi(OiPr)₃) (Optional transmetallation agent for higher dr, usually 2.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Enolate Generation: In a separate flask, cool anhydrous THF to -78 °C. Add LDA (1.3 equiv). Add methyl acetate (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C to form the lithium enolate.

    • Expert Tip: For difficult substrates, transmetallating with ClTi(OiPr)₃ (add to enolate and stir 30 min) before adding the imine often improves diastereoselectivity (dr) [2].

  • Dissolve the sulfinimine from Step 1 in THF and add it dropwise to the enolate solution at -78 °C.

  • Stir at -78 °C for 4 hours. Monitor consumption of imine by TLC.

  • Quench with saturated NH₄Cl solution while cold.

  • Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography.

    • Checkpoint: Assess diastereomeric ratio (dr) via ¹H NMR or HPLC. If dr < 95:5, recrystallization may be required.

Step 3: Deprotection to (3S)-Amino Acid

Objective: Remove the sulfinyl group and hydrolyze the ester.

Protocol:

  • Dissolve the protected intermediate in MeOH.

  • Add 4M HCl in dioxane (excess, ~5 equiv). Stir at room temperature for 1 hour to cleave the N-sulfinyl group.

  • Concentrate to dryness to obtain the

    
    -amino ester hydrochloride.
    
  • Hydrolysis: Redissolve in THF/Water (1:1). Add LiOH (3 equiv). Stir until ester is consumed (LC-MS monitoring).

  • Workup: Carefully acidify to pH ~6 (isoelectric point) using 1M HCl.

  • Isolation: Lyophilize or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Method B: Scalable Enzymatic Resolution

Best for: Process Development, Cost-efficiency.

This method synthesizes the racemic


-amino ester and resolves it using Lipase B from Candida antarctica (CAL-B) [3].
Workflow Summary:
  • Knoevenagel-type Condensation: Oxane-3-carbaldehyde + Malonic acid + Ammonium Acetate

    
     Racemic 3-amino-3-(oxan-3-yl)propanoic acid (Modified Rodionov reaction).
    
  • Esterification: Convert to Ethyl ester (HCl/EtOH).

  • Enzymatic Hydrolysis:

    • Enzyme: CAL-B (immobilized, e.g., Novozym 435).

    • Solvent: MTBE or Diisopropyl ether (with 0.5 eq water).

    • Selectivity: CAL-B typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

Protocol for Resolution:

  • Suspend racemic ethyl 3-amino-3-(oxan-3-yl)propanoate (10 g) in MTBE (100 mL).

  • Add Phosphate Buffer (pH 7.0, 5 mL).

  • Add CAL-B (immobilized, 500 mg).

  • Stir at 30–40 °C.

  • Monitoring: Monitor enantiomeric excess (ee) of the forming acid via Chiral HPLC (Crownpak CR(+) column).

  • Stop: When conversion reaches ~50% and ee of the acid is >98%.

  • Separation: Filter off enzyme. Extract the aqueous phase (contains the (S)-amino acid) from the organic phase (contains the (R)-ester).

Mechanistic Insight & Visualization

The high stereocontrol in Method A is governed by the Zimmerman-Traxler transition state . The lithium cation coordinates the sulfinyl oxygen and the imine nitrogen, creating a rigid 6-membered chair-like transition state. The bulky tert-butyl group directs the incoming enolate to the less hindered face.

Mechanism cluster_legend Stereochemical Logic Imine (S)-Sulfinimine (E-isomer) TS Zimmerman-Traxler Transition State (Li-Chelated) Imine->TS + Li-Enolate Product (S)-Beta-Amino Ester TS->Product Re-face Attack Note1 Bulky t-Bu group blocks Si-face

Figure 2: Mechanistic flow of the stereoselective addition.

Analytical Data & Quality Control

Expected Data Table:

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, 0.1% TFA in Water/MeCN
Chiral Purity (ee) > 98.0%Chiralpak ZWIX(+) or Crownpak CR(+)
¹H NMR (D₂O)

~3.6 (m, 1H,

-CH),

~2.5 (d, 2H,

-CH₂)
400 MHz NMR
Mass Spec [M+H]⁺ consistent with MWESI-MS

Troubleshooting Tips:

  • Low Yield in Step 1: Ensure Ti(OEt)₄ is fresh. Old reagent hydrolyzes and loses activity.

  • Poor Stereoselectivity: Lower the temperature to -90 °C or switch to the amine-free enolate generation method (using LiHMDS).

  • Hygroscopicity: The final amino acid is likely zwitterionic and hygroscopic. Store in a desiccator.

References

  • Tang, T. P., & Ellman, J. A. (1999).[4] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids and Esters. The Journal of Organic Chemistry, 64(1), 12–13.[4] Link
    
  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(22), 7819–7832.[5] Link
    
  • Soloshonok, V. A., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[6] Molecules, 25(24), 6037. Link
    
  • Davies, S. G., et al. (2005). Asymmetric synthesis of

    
    -amino acids and 
    
    
    
    -substituted
    
    
    -amino acids via the conjugate addition of lithium amides to
    
    
    -unsaturated esters. Tetrahedron: Asymmetry, 16(17), 2833-2891. Link

Sources

Application Note: Scalable Asymmetric Synthesis of (3S)-3-Amino-3-(oxan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes scalable, stereoselective methodology over bench-scale exploratory chemistry.

Executive Summary & Strategic Rationale

The target molecule, (3S)-3-amino-3-(oxan-3-yl)propanoic acid , represents a critical


-amino acid scaffold for next-generation peptidomimetics. The incorporation of the oxane (tetrahydropyran) ring improves metabolic stability and lipophilicity compared to acyclic analogs, while the 

-amino architecture provides resistance to proteolytic degradation.

Synthetic Challenge: The primary challenge is establishing the (S)-stereocenter at the


-position with high enantiomeric excess (ee) on a multi-gram to kilogram scale. Traditional resolution of racemates (e.g., Knoevenagel condensation followed by enzymatic resolution) is inefficient (max 50% yield) and generates significant waste.

Selected Route: This protocol details the Ellman Auxiliary (tert-butanesulfinamide) Route .

  • Mechanism: Diastereoselective Reformatsky-type addition to a chiral

    
    -sulfinyl imine.
    
  • Scalability: High.[1] Avoids cryogenic temperatures (-78 °C) often required for lithiated enolates by utilizing Zinc-mediated chemistry.

  • Purity Profile: Capable of delivering >98% de and >99% ee after crystallization.

Retrosynthetic Analysis

The synthesis is disconnected into three scalable unit operations. The stereochemistry is induced by the commercially available, optically pure (S)-(-)-2-methyl-2-propanesulfinamide.

Retrosynthesis Target (3S)-3-Amino-3-(oxan-3-yl) propanoic acid (Target) Protected (S,S)-Sulfinyl Beta-Amino Ester Target->Protected Acid Hydrolysis (Deprotection) Imine (S,E)-N-Sulfinyl Imine Protected->Imine Reformatsky Addition (Zn, BrCH2COOtBu) SM1 Oxane-3-carbaldehyde (Tetrahydropyran-3-carboxaldehyde) Imine->SM1 Condensation (Ti(OEt)4) SM2 (S)-(-)-tert-Butanesulfinamide Imine->SM2

Figure 1: Retrosynthetic strategy utilizing the Ellman auxiliary for stereocontrol.

Detailed Experimental Protocols

Phase 1: Imine Formation

Objective: Condensation of oxane-3-carbaldehyde with (S)-tert-butanesulfinamide. Reaction Type: Lewis-acid mediated dehydration.

Reagents & Materials:

  • Oxane-3-carbaldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) [Technical Grade]

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Charge a dry reactor with (S)-tert-butanesulfinamide (1.05 eq) and anhydrous THF (5-7 vol relative to aldehyde).

  • Addition: Add Oxane-3-carbaldehyde (1.0 eq) at ambient temperature (20–25 °C).

  • Catalyst Charge: Add Ti(OEt)₄ (2.0 eq) dropwise. Caution: Mild exotherm.

  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor by HPLC/TLC for disappearance of aldehyde.

  • Quench: Cool to 0 °C. Slowly add brine (3 vol) followed by Ethyl Acetate (EtOAc). The mixture will form a thick suspension of Titanium salts.

  • Filtration: Filter the slurry through a pad of Celite to remove Titanium salts. Wash the cake with EtOAc.

  • Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude sulfinyl imine is typically stable and pure enough (>95%) for the next step. If necessary, purify via short silica plug (Hexane/EtOAc).

Critical Process Parameter (CPP): Moisture control is vital. Ti(OEt)₄ acts as both Lewis acid and water scavenger.

Phase 2: Diastereoselective Reformatsky Addition

Objective: Installation of the acetate backbone and establishment of the (S)-chiral center. Reaction Type: Zinc-mediated nucleophilic addition.

Reagents & Materials:

  • Crude Sulfinyl Imine (from Phase 1)

  • tert-Butyl bromoacetate (1.5 equiv)

  • Zinc dust (activated) (2.0 equiv)

  • Copper(I) chloride (CuCl) (0.1 equiv) - Catalyst for activation

  • THF (anhydrous)

Protocol:

  • Zinc Activation: In the reactor, suspend Zn dust (2.0 eq) and CuCl (0.1 eq) in anhydrous THF under Nitrogen. Stir for 30 mins at room temperature to activate.

  • Temperature Control: Cool the slurry to 0 °C.

  • Reagent Addition: Add tert-butyl bromoacetate (1.5 eq) slowly to form the Reformatsky reagent. Stir for 30-45 mins.

  • Substrate Addition: Add the solution of Sulfinyl Imine (1.0 eq) in THF slowly, maintaining internal temperature < 5 °C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

    • Stereochemical Model: The reaction proceeds via a cyclic Zimmerman-Traxler transition state where the Zinc coordinates to the sulfinyl oxygen, directing the nucleophile to the Si-face, yielding the (S,S)-diastereomer.

  • Quench: Cool to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (x3). Wash combined organics with NaHCO₃ and brine. Dry and concentrate.

  • Crystallization (Purification Point): Recrystallize the crude residue from n-Heptane/EtOAc. This step is critical to upgrade diastereomeric ratio (dr) from ~90:10 to >99:1.

Data Specification:

  • Expected Yield: 75–85%

  • Diastereomeric Ratio (dr): >98:2 (after crystallization)

Phase 3: Global Deprotection & Isolation

Objective: Removal of the tert-butanesulfinyl group and the tert-butyl ester to yield the free amino acid.

Reagents:

  • Hydrochloric acid (4M in Dioxane or 6M aqueous)

  • Lithium Hydroxide (if stepwise saponification is preferred)

  • Dowex 50WX8 (H+ form) resin (for desalting)

Protocol (One-Pot Acidic Hydrolysis):

  • Dissolution: Dissolve the purified protected intermediate in MeOH (3 vol).

  • Hydrolysis: Add HCl (6M aq, 5-10 equiv). Heat to 60 °C for 4–6 hours.

    • Note: This cleaves both the N-sulfinyl bond and the tert-butyl ester.

  • Concentration: Concentrate to dryness to remove MeOH and excess HCl. The residue is the crude amino acid hydrochloride salt.

  • Desalting (Free Zwitterion):

    • Dissolve residue in minimum water.

    • Load onto a column of Dowex 50WX8 (H+ form).

    • Wash with water (remove non-basic impurities).

    • Elute product with 1M NH₄OH.

  • Final Isolation: Lyophilize the ammonia fractions to obtain (3S)-3-amino-3-(oxan-3-yl)propanoic acid as a white powder.

Quality Control & Analytics

Analytical Specifications Table
TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity 1H-NMR (D₂O/DCl)Conforms to structure; characteristic oxane ring signals
Purity (Chemical) HPLC (C18, 210 nm)> 98.0%
Purity (Chiral) Chiral HPLC (Crownpak CR+)> 99.0% ee
Residual Solvents GC-Headspace< ICH limits (THF, EtOAc)
Water Content Karl FischerReport value (typically hygroscopic)
Chiral HPLC Method (Example)
  • Column: Daicel Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: pH 1.5 Perchloric acid solution (aqueous).

  • Temp: 25 °C.

  • Detection: 200–210 nm (low UV required due to lack of chromophore).

  • Note: Derivatization (e.g., with FDAA/Marfey's reagent) may be required if direct UV detection is insensitive.

Process Safety & Troubleshooting

Hazard Analysis
  • Titanium(IV) Ethoxide: Water sensitive. Hydrolysis generates ethanol (flammability hazard).

  • Zinc Dust: Pyrophoric if finely divided and dry. Handle under inert atmosphere. Dispose of zinc residues carefully (quench with water before disposal).

  • Exotherms: The formation of the Reformatsky reagent and the initial quenching steps are exothermic. Ensure reactor cooling jackets are functional.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Phase 1) Wet THF or old Ti(OEt)₄Use freshly distilled THF; increase Ti(OEt)₄ to 2.5 eq.
Low dr (Phase 2) Reaction temperature too highMaintain addition temp < 5 °C. Ensure Zinc activation is complete.
Stalled Deprotection HCl concentration too lowUse 6M HCl and increase temp to 60 °C. Monitor ester cleavage by LCMS.
Product Hygroscopicity Nature of beta-amino acidsStore under Argon in desiccator; handle in humidity-controlled room.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines."[2] Journal of Organic Chemistry, vol. 64, no.[3] 1, 1999, pp. 12-13.[3] Link
    
  • Tang, T. P., & Ellman, J. A.

    
    -Amino Acids."[3] Journal of Organic Chemistry, vol. 64, no.[3] 1, 1999, pp. 12–13.[3] Link
    
  • Ellman, J. A., et al. "Condensation of tert-Butanesulfinamide with Aldehydes and Ketones."[2] Organic Syntheses, vol. 77, 2000, p. 50. Link

  • Honda, T., et al. "Deprotection of N-tert-Butanesulfinyl Group with HCl/MeOH." Tetrahedron Letters, vol. 46, no. 29, 2005. (Standard protocol reference for deprotection).
  • Jacobsen, M. F., et al. "Scalable Synthesis of -Amino Acids." Organic Process Research & Development, General reference for beta-amino acid scale-up principles.

Disclaimer: This protocol is intended for use by qualified scientific personnel. Users must conduct their own safety assessment (HAZOP) before scaling up these reactions.

Sources

Troubleshooting & Optimization

Improving solubility of (3S)-3-amino-3-(oxan-3-yl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing processing bottlenecks with unnatural amino acids.

(3S)-3-amino-3-(oxan-3-yl)propanoic acid is a highly valuable β-amino acid building block featuring a hydrophilic tetrahydropyran (oxan-3-yl) ring. However, its processing is often derailed by a fundamental physicochemical barrier: severe insolubility in standard organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring you can seamlessly integrate this molecule into your synthetic pipelines.

Troubleshooting FAQs: Understanding the Solubility Barrier

Q: Why does (3S)-3-amino-3-(oxan-3-yl)propanoic acid crash out or fail to dissolve entirely in common organic solvents like DCM, EtOAc, or THF? A: The insolubility is strictly driven by the molecule's zwitterionic state at neutral pH. The proton transfer from the acidic carboxyl group (


) to the basic amino group (

) generates a highly polar species with both positive and negative charges[1]. This results in a strong electrostatic crystal lattice with a high melting point. Non-polar or moderately polar organic solvents (like diethyl ether or DCM) lack the dielectric constant required to solvate these intense ionic interactions, whereas highly polar solvents like water can easily solvate them[1].

Q: I need to perform a one-pot peptide coupling in an organic solvent. How can I achieve transient solubility without adding permanent protecting groups? A: You can disrupt the zwitterionic lattice by forming a lipophilic salt. Reacting the free amino acid with tetrabutylammonium hydroxide (TBA-OH) yields the tetrabutylammonium salt of the carboxylate. The bulky, lipophilic TBA cation masks the charge and drastically enhances solubility in polar aprotic solvents like DMSO or DMF[2]. This creates a homogeneous phase that allows for rapid condensation reactions without detectable epimerization[2].

Q: What is the most reliable strategy for multi-step organic synthesis where the compound must remain soluble in non-polar solvents? A: Covalent modification via protecting groups is the gold standard. Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate eliminates the basicity of the nitrogen, preventing zwitterion formation. The Boc group is highly lipophilic and renders the molecule highly soluble in DCM, THF, and EtOAc. The mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc


O), releasing tert-butanol and CO

gas as a strong thermodynamic driving force[3].

Q: How do I handle the workup if I use an acid or base to force dissolution in an aqueous-organic mixture? A: If you solubilized the unprotected compound in water using acidic or basic conditions, you must perform isoelectric point (pI) precipitation to recover the free amino acid. Calculate the pI (typically around pH 5.5–6.5 for β-amino acids), adjust the aqueous phase to this exact pH using dilute HCl or NaOH, and cool the solution. The neutral zwitterion will precipitate out of the aqueous phase for filtration.

Experimental Protocols: Self-Validating Systems

Below are two standardized protocols designed to address both transient and permanent solubility requirements.

Protocol 1: Transient Solubilization via Tetrabutylammonium (TBA) Salt Formation

Use this protocol when you need immediate, temporary solubility for a one-pot coupling reaction in polar aprotic solvents.

  • Suspension: Suspend 1.0 equivalent of (3S)-3-amino-3-(oxan-3-yl)propanoic acid in anhydrous DMSO to achieve a 0.1 M concentration. The mixture will initially be heterogeneous.

  • Salt Formation: Add 1.0 equivalent of Tetrabutylammonium hydroxide (TBA-OH, typically a 40% w/w solution in water or methanol).

    • Causality: The hydroxide deprotonates the ammonium moiety, breaking the zwitterion, while the TBA cation pairs with the carboxylate to form a highly lipophilic salt[4].

  • Homogenization: Stir at room temperature for 15–30 minutes until a completely clear, homogeneous solution is achieved.

  • Coupling: Proceed immediately by adding your coupling reagent (e.g., HATU, EDC) and the electrophilic partner. The homogeneous phase ensures rapid reaction kinetics[2].

Protocol 2: Permanent Organic Solubilization via N-Boc Protection

Use this protocol to permanently solubilize the molecule for multi-step downstream organic synthesis.

  • Biphasic Setup: Dissolve 1.0 eq of the amino acid in a 1:1 mixture of THF and 1M aqueous NaOH (or saturated NaHCO

    
    ).
    
    • Causality: The basic aqueous phase deprotonates the amine, making it a potent nucleophile, while THF solvates the Boc

      
      O reagent[5].
      
  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Reagent Addition: Add 1.2 eq of di-tert-butyl dicarbonate (Boc

    
    O) dropwise.
    
    • Critical Safety Step: Ensure the reaction vessel is vented. The decomposition of the tert-butyl carbonate leaving group generates CO

      
       gas, which will pressurize a closed system[6].
      
  • Reaction: Warm to room temperature and stir vigorously for 12 hours.

  • Phase Separation & Washing: Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to extract and discard any unreacted Boc

    
    O.
    
  • Acidification (The Validating Step): Acidify the aqueous layer to pH ~2–3 using 1M KHSO

    
     or dilute HCl.
    
    • Causality: This protonates the carboxylate. Because the amine is now protected and cannot form a zwitterion, the fully protonated N-Boc amino acid becomes highly lipophilic and crashes out as an oil or white solid.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum to yield the organic-soluble N-Boc-(3S)-3-amino-3-(oxan-3-yl)propanoic acid.

Quantitative Data Presentation

The following table summarizes the quantitative and qualitative differences between the primary solubility enhancement strategies to help you select the optimal route for your workflow.

StrategyChemical MechanismSolvents EnabledProsCons
Zwitterion (Baseline) None (Internal Salt)WaterNo synthetic preparation required.Completely insoluble in standard organic solvents.
TBA Salt Formation Lipophilic CounterionDMSO, DMFFast, one-pot procedure; no deprotection step required.Transient solubility; restricted to polar aprotic solvents.
N-Boc Protection Covalent CarbamateDCM, EtOAc, THFExcellent, permanent organic solubility; orthogonal to many other groups.Adds two synthetic steps (protection and acidic deprotection).
Esterification Covalent EsterDCM, EtOAc, MeOHGood solubility; protects the acidic moiety from side reactions.Requires harsh acidic/basic conditions for eventual deprotection.

Workflow Visualization

To streamline your experimental planning, follow this decision tree to determine the optimal solubilization strategy based on your synthetic goals.

G Start (3S)-3-amino-3-(oxan-3-yl)propanoic acid (Insoluble Zwitterion) Decision What is the experimental goal? Start->Decision Transient One-Pot Coupling (Transient Solubility Needed) Decision->Transient Direct Coupling Permanent Multi-Step Synthesis (Permanent Solubility Needed) Decision->Permanent Isolation Required TBA Add TBA-OH in DMSO/DMF (Forms Lipophilic Salt) Transient->TBA Boc Add Boc2O + NaOH in THF/H2O (Forms N-Boc Carbamate) Permanent->Boc

Decision tree for selecting the optimal solubilization strategy for zwitterionic amino acids.

References

Sources

Technical Support Center: High-Fidelity Coupling of (3S)-3-amino-3-(oxan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocol Optimization for Sterically Hindered


-Amino Acids
Executive Summary

Coupling (3S)-3-amino-3-(oxan-3-yl)propanoic acid presents a distinct set of challenges compared to standard


-amino acids. As a 

-amino acid with a bulky oxanyl (tetrahydropyran) side chain at the C3 position, the primary risks are not the traditional oxazolone-mediated racemization, but rather slow coupling kinetics due to steric hindrance and base-catalyzed retro-Michael elimination , which can lead to loss of chirality.

This guide moves beyond generic peptide synthesis advice to address the specific physicochemical properties of this oxanyl-substituted


-amino acid.
Module 1: Critical Reagent Selection (The "Why")

To minimize racemization, we must first understand its mechanism in this specific molecule. Unlike


-amino acids, the chiral center at C3 is not adjacent to the activated carbonyl at C1. Therefore, direct enolization is impossible. The loss of chirality here is likely driven by a retro-Michael addition mechanism  triggered by strong bases or prolonged activation times required by the bulky oxanyl group.
1. The Coupling System: DIC / Oxyma Pure [1][2][3]
  • Recommendation: Use DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[3]

  • The Science: Oxyma Pure creates an activated ester that is more reactive than HOBt/HOAt esters but less prone to inducing base-catalyzed elimination. Unlike HATU/HBTU, which require a tertiary base (DIEA) to function, carbodiimide chemistry can proceed in slightly acidic to neutral conditions, drastically reducing the risk of retro-Michael elimination of the amino group [1][2].

2. The Base: Collidine vs. DIEA
  • Recommendation: If a base is absolutely required (e.g., to neutralize a salt form like HCl), use 2,4,6-Collidine (TMP) instead of DIEA or TEA.

  • The Science: Collidine is a weaker, more sterically hindered base.[4][5] It is sufficient to neutralize the carboxylate but insufficient to deprotonate the acidic C2 protons or trigger the elimination of the amine group, which is the primary pathway for racemization in

    
    -amino acids [3].
    
Module 2: The Optimized Protocol

This protocol is designed to be a self-validating system. If the color change described in Step 2 does not occur, the activation has failed, and you should not proceed to coupling.

Standard Operating Procedure (SOP-03-OXAN)

Reagents:

  • (3S)-3-amino-3-(oxan-3-yl)propanoic acid (Fmoc-protected)

  • Coupling Reagent: DIC[1][3][6]

  • Additive: Oxyma Pure[1][2][3][5]

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution (0 min): Dissolve the Fmoc-amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Checkpoint: Ensure the solution is clear. Turbidity implies wet solvent, which hydrolyzes the active ester.

  • Cold Activation (0 - 2 min): Cool the solution to 0°C. Add DIC (3.0 eq).

    • Observation: The solution may turn slightly yellow/orange. This indicates the formation of the active Oxyma ester.[7]

    • Why 0°C? Pre-activation at low temperature suppresses the formation of N-acylurea (a dead-end byproduct) which is favored by the steric bulk of the oxanyl group [4].

  • Coupling (2 - 60 min): Add the pre-activated mixture to the resin/amine component. Allow to warm to Room Temperature (RT).

    • Duration: Due to the oxanyl steric hindrance, extend coupling time to 60–120 minutes.

    • Agitation: Continuous, gentle shaking.

  • Monitoring (Post-Coupling): Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Note: If the test is positive (incomplete coupling), do not add base. Perform a "double couple" using fresh reagents.

Module 3: Troubleshooting & FAQs
Q1: I see a split peak on my HPLC. Is this racemization?

Diagnosis: Not necessarily. Analysis:

  • Rotamers: The oxanyl group is bulky. If you are coupling to a Proline or N-methylated residue, the split peak might be cis/trans amide bond rotamers.

    • Test: Run the HPLC column at 60°C. If the peaks merge, it is rotamerism. If they remain distinct, it is diastereomeric impurity (racemization).

  • Epimerization: If peaks remain distinct, the chirality was lost.

    • Root Cause:[2][4][6][8][9][10][11] Likely the use of DIEA/TEA during the coupling of this specific

      
      -amino acid.
      
    • Fix: Switch to DIC/Oxyma (Base-free).

Q2: The coupling yield is low (<50%). Should I use HATU?

Answer: Proceed with extreme caution. Reasoning: HATU is a more powerful coupling reagent, which helps overcome the steric hindrance of the oxanyl ring. However, HATU requires a base (DIEA) to function. The combination of HATU + DIEA is a high-risk environment for racemization. Modification: If you must use HATU, use Collidine as the base and keep the reaction time under 30 minutes.

Q3: Can I use microwave synthesis?

Answer: Yes, but limit the temperature. Guideline: Do not exceed 50°C . The oxanyl ether linkage is generally stable, but the thermal energy combined with basic conditions can accelerate the retro-Michael elimination. Use 50°C for 10 minutes with DIC/Oxyma.

Module 4: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing coupling failures vs. chirality loss.

Troubleshooting Start Issue Detected: Impurity or Low Yield CheckHPLC HPLC Analysis (Split Peak?) Start->CheckHPLC HeatTest Run HPLC at 60°C CheckHPLC->HeatTest Yes LowYield Issue: Low Yield (Single Peak) CheckHPLC->LowYield No Merge Peaks Merge? HeatTest->Merge Rotamers Diagnosis: Rotamers (No Action Needed) Merge->Rotamers Yes Racemization Diagnosis: Racemization Merge->Racemization No CheckBase Check Reagents: Was DIEA/TEA used? Racemization->CheckBase Action1 Switch to Collidine or Base-Free DIC/Oxyma CheckBase->Action1 Sterics Cause: Oxanyl Steric Hindrance LowYield->Sterics Action2 1. Double Couple 2. Microwave (max 50°C) Sterics->Action2

Figure 2: The Retro-Michael Risk Pathway

Caption: Mechanism of chirality loss in Beta-amino acids via base-catalyzed elimination.

Mechanism BetaAA (3S)-Beta-Amino Acid (Chiral Center at C3) BaseAttack Strong Base (DIEA) Abstracts C2 Proton BetaAA->BaseAttack Elimination Retro-Michael Elimination (Loss of Amine) BaseAttack->Elimination Alkene Achiral Alpha-Beta Unsaturated Acid Elimination->Alkene Readdition Re-addition of Amine Alkene->Readdition Racemic Racemic Mixture (3R/3S) Readdition->Racemic

References
  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.[3] Chemistry – A European Journal.[3]

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.

  • Carpino, L. A., et al. (2000). The 2,4,6-collidine system for minimizing racemization.[1][4][10] Highfine Biotech Technical Notes.

  • Merck Novabiochem. Innovations in Peptide Synthesis: Oxyma Pure. Merck Millipore.

Sources

Technical Support Center: Troubleshooting Low Yields in (3S)-3-amino-3-(oxan-3-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in the asymmetric synthesis of this valuable chiral β-amino acid. As non-natural amino acids are critical components in pharmaceuticals, achieving high-yielding and stereoselective syntheses is paramount.[1][2] This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve common experimental issues.

Section 1: Foundational Checks - First Steps in Troubleshooting

Before delving into complex mechanistic problems, it is crucial to rule out common procedural errors. A surprising number of low-yield issues can be traced back to foundational setup and reagent quality.[3][4]

Q1: My reaction yield is significantly lower than expected on my first attempt. What are the most critical initial parameters I should verify?

A1: When confronting a low yield, a systematic verification of your experimental fundamentals is the most efficient starting point. Before suspecting complex catalyst or substrate issues, ensure the following are rigorously controlled:

  • Reagent and Solvent Purity:

    • Cause: Asymmetric catalytic reactions are notoriously sensitive to impurities.[5] Trace amounts of water, oxygen, or contaminants from starting materials can poison or inhibit the catalyst, halting the reaction prematurely.[5][6]

    • Solution:

      • Use freshly purified starting materials. Aldehydes, for instance, are prone to oxidation.

      • Employ solvents of the highest possible grade and ensure they are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

      • If using commercial reagents, verify their stated purity and consider that degradation can occur during storage.

  • Inert Atmosphere and Anhydrous Conditions:

    • Cause: Many organometallic catalysts and strong bases (like LDA) used in asymmetric synthesis are extremely sensitive to air and moisture.[5] Exposure can lead to rapid deactivation.

    • Solution:

      • Thoroughly flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).[3]

      • Use well-established techniques for handling air-sensitive reagents, such as Schlenk lines or a glovebox.[6]

      • Ensure all solvents and liquid reagents are transferred via syringe through septa.

  • Reaction Temperature Control:

    • Cause: Temperature is a critical parameter influencing not only reaction rate but also enantioselectivity.[5] Fluctuations can lead to the formation of side products or a decrease in the energy difference between the diastereomeric transition states, lowering stereoselectivity.[5]

    • Solution:

      • Use a reliable cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a stable, low temperature, especially during enolate formation or catalyst activation steps.

      • Ensure the thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature.

  • Stoichiometry and Reagent Addition:

    • Cause: Inaccurate measurement of reagents, especially the limiting reagent or the catalyst, will directly impact the theoretical maximum yield. Furthermore, adding reagents too quickly can cause localized temperature spikes, leading to side reactions.[4]

    • Solution:

      • Double-check all calculations and weigh materials on a calibrated balance.

      • For critical reagents, perform additions slowly and dropwise using a syringe pump to maintain controlled conditions.[3]

Section 2: Diagnosing and Improving Poor Stereoselectivity

If foundational checks do not resolve the issue, the next step is to analyze the stereochemical outcome. A low yield coupled with poor enantiomeric excess (ee) or diastereomeric ratio (dr) often points to a problem with the core catalytic cycle.

Q2: My yield is low, and my chiral analysis shows a low enantiomeric excess (ee <80%). What are the likely causes and how can I address them?

A2: Low enantioselectivity indicates that the catalyst is not effectively controlling the stereochemical pathway. This can be due to a compromised catalyst, suboptimal reaction conditions, or a competing non-selective background reaction.

Troubleshooting Workflow for Low Enantioselectivity

The following workflow provides a systematic approach to diagnosing the root cause.

low_ee_workflow start Low Yield & Low ee Observed catalyst_check Verify Catalyst Integrity - Purity (NMR, elemental) - Correct Ligand/Metal Ratio - Proper Storage start->catalyst_check First Step temp_screen Optimize Temperature (Screen lower temperatures, e.g., -78°C, -90°C) start->temp_screen If catalyst is trusted control_rxn Run Control Reaction (Use a known, reliable substrate) catalyst_check->control_rxn If catalyst source is suspect control_rxn->temp_screen If control fails, catalyst is bad. If control works, proceed. solvent_screen Screen Solvents (Vary polarity and coordinating ability) temp_screen->solvent_screen Temperature is key variable concentration_check Adjust Concentration (Test higher/lower molarity) solvent_screen->concentration_check analysis Analyze Results & Iterate concentration_check->analysis reaction_pathways cluster_outcomes Possible Fates SM Starting Materials (e.g., Oxan-3-one derivative + Amine Source) Product Desired Product (3S)-3-amino-3-(oxan-3-yl)propanoic acid SM->Product Desired Catalytic Cycle (High ee) Side_Product Side Products (e.g., Racemate, Elimination Product) SM->Side_Product Background or Side Reaction (Lowers Yield) Catalyst Chiral Catalyst Catalyst->Product Catalyst->Side_Product Decomposition Decomposition Product->Decomposition Product Instability Unreacted Unreacted Starting Material

Caption: Potential pathways impacting final product yield.

Section 4: Workup and Purification Challenges

Often, a reaction proceeds well, but the product is lost during the isolation phase. Amino acids, being zwitterionic, present unique purification challenges compared to neutral organic molecules.

Q4: My crude NMR/LC-MS analysis shows a high conversion to the desired product, but I lose most of it during aqueous workup and chromatography. How can I improve my isolated yield?

A4: Product loss during workup and purification is a common issue, especially with polar, zwitterionic compounds like β-amino acids. The key is to tailor your isolation procedure to the specific properties of your molecule.

  • Aqueous Workup and Extraction:

    • Cause: As an amino acid, your product has both an acidic (carboxylic acid) and a basic (amine) functional group. Its solubility in aqueous vs. organic layers is highly pH-dependent. At its isoelectric point (pI), the amino acid exists as a zwitterion with minimal water solubility but also poor solubility in many organic solvents, leading to losses at the interface or precipitation.

    • Solution:

      • pH Adjustment: Avoid extracting at or near the pI. To extract into an organic layer, you may need to protect one of the functional groups first. Alternatively, to keep it in the aqueous layer, ensure the pH is far from the pI.

      • Use of Polar Solvents: For extractions, consider more polar organic solvents like ethyl acetate or even n-butanol, which can be more effective at extracting amino acids than diethyl ether or hexanes.

  • Chromatography:

    • Cause: Standard silica gel chromatography is often problematic for unprotected amino acids. The acidic nature of silica can lead to strong binding, peak tailing, and irreversible adsorption, resulting in very low recovery.

    • Solution:

      • Protection Strategy: The most reliable method is often to protect the crude amino acid before purification. Common protecting groups are Boc (for the amine) and methyl/ethyl ester (for the acid). These protected derivatives behave like standard organic molecules and are easily purified on silica gel. The protecting groups can be removed in a subsequent step.

      • Ion-Exchange Chromatography: This is a powerful technique for purifying unprotected amino acids. []By using an appropriate ion-exchange resin (cationic or anionic), you can bind your product, wash away neutral impurities, and then elute the pure amino acid by changing the pH or salt concentration of the eluent.

      • Reverse-Phase Chromatography (C18): For some amino acids, reverse-phase HPLC or flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be effective.

Protocol: Small-Scale Reaction Monitoring
  • Set up the reaction as planned in a flask equipped with a septum.

  • At designated time points (e.g., t=0, 1, 2, 4, 8, 24 hours), use a syringe to withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot in a small vial containing a suitable quenching agent (e.g., saturated ammonium chloride solution).

  • Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate).

  • Spot the organic layer on a TLC plate and/or dilute for LC-MS analysis to determine the ratio of starting material to product. This will provide a clear picture of the reaction's progress over time.

Section 5: Analytical & Characterization FAQs

Accurate analysis is key to effective troubleshooting. An incorrect assessment of yield or purity can send you down the wrong path.

Q5: How can I be sure I am accurately determining my yield and enantiomeric excess?

A5: Accurate determination requires a combination of quantitative analysis and a reliable method for chiral separation.

  • Determining Chemical Yield:

    • qNMR (Quantitative NMR): This is an excellent method for determining the yield in a crude reaction mixture before purification. By adding a known amount of an internal standard with a distinct, non-overlapping peak (e.g., 1,3,5-trimethoxybenzene), you can integrate the signals of your product and the standard to calculate an accurate yield, which helps diagnose losses during workup.

    • Isolated Yield: This is the yield calculated after all purification steps. It is the most important measure of a practical synthesis. Ensure the final product is completely free of residual solvent by drying under high vacuum until a constant weight is achieved.

  • Determining Enantiomeric Excess (ee):

    • Chiral HPLC/SFC: This is the gold standard for determining ee. The unprotected amino acid or a protected derivative is run on a chiral stationary phase (CSP). [8]Different columns are effective for different types of molecules (e.g., polysaccharide-based, macrocyclic glycopeptide-based). [9] * Derivatization: If direct separation is difficult, the enantiomers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. [10][11] * NMR with Chiral Solvating Agents: In some cases, adding a chiral solvating agent to the NMR sample can induce a chemical shift difference between the enantiomers, allowing for integration and ee calculation.

By methodically working through these troubleshooting steps, you can effectively diagnose the root cause of low yields in your synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid and develop a robust, high-yielding protocol.

References
  • Benchchem. Technical Support Center: Asymmetric Synthesis Reactions.
  • BOC Sciences. Amino Acid Chiral Resolution Services.
  • Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Cui, H., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
  • Gellman, S. H., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Minnesota Chemistry.
  • Deng, L., et al. Asymmetric Synthesis of β,γ-Unsaturated α-Amino Acids via Efficient Kinetic Resolution with Cinchona Alkaloids. PMC.
  • Gellman, S. H., et al. (2003). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. ACS Publications.
  • ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?.
  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield.
  • Liu, X., & Li, C. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing.
  • Various Authors. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect.
  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
  • Al-Majnoni, M., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC.
  • Various Authors. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
  • Konopelski, J. P., et al. (S)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Tan, C. Y. K., & Weaver, D. F. (2004). A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.
  • Davankov, V. A., et al. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Wennemers, H., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. RSC Publishing.
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
  • Benchchem. Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide.
  • Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.

Sources

Technical Support Center: Purification Strategies for (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and purification of (3S)-3-amino-3-(oxan-3-yl)propanoic acid .

Because this molecule features a highly polar


-amino acid backbone coupled with a hydrophilic tetrahydropyran (oxan-3-yl) ring, it exhibits extreme aqueous solubility and behaves as a zwitterion. Traditional organic liquid-liquid extractions will fail. This guide provides field-validated, causality-driven troubleshooting protocols to overcome these specific physicochemical hurdles.

Physicochemical Profiling & Purification Philosophy

To purify a molecule, you must first understand its thermodynamic and electrostatic behavior. The presence of both a carboxylic acid (


) and a primary aliphatic amine (

) on a

-carbon dictates that this molecule exists almost exclusively as a highly polar zwitterion at neutral pH.
Quantitative Data: Target Molecule Parameters

Note: Values are calculated estimates typical for


-amino acids with ether-containing aliphatic side chains.
ParameterEstimated ValueImpact on Purification Strategy
Molecular Weight 173.19 g/mol Small molecule; permeates most standard dialysis membranes.
Isoelectric Point (pI) ~6.5Target pH for crystallization. Solubility is absolutely minimized here.
LogP (Octanol/Water) < -1.5Highly hydrophilic. Do not attempt EtOAc/Water extractions.
Amine

~9.5 - 10.0Requires strong base (e.g.,

) to fully deprotonate for ion-exchange elution.
Carboxyl

~3.2 - 3.6Requires strong acid (pH < 2) to fully protonate for cation-exchange loading.

Troubleshooting FAQs & Mechanistic Solutions

FAQ 1: My crude reaction mixture is a highly saline aqueous soup. How do I isolate the amino acid without losing it in the aqueous layer?

The Cause: Syntheses of


-amino acids (e.g., via reductive amination or enzymatic transamination) often leave the product trapped in a high-salt aqueous matrix. Because of its low LogP, the target molecule cannot be extracted into organic solvents.

The Solution: Strong Cation Exchange (SCX) "Catch and Release" We utilize the charge-state manipulability of the amino group. By acidifying the mixture, the molecule becomes a net-positive cation. It is then trapped on a sulfonic acid-based resin, allowing neutral impurities and anionic salts to be washed away[1]. Elution is triggered by applying a volatile base (aqueous ammonia), which deprotonates the amine, neutralizing the interaction and releasing the pure zwitterion[].

G A Crude Aqueous Mixture (pH < 2, Protonated Cation) B Strong Cation Exchange Resin (e.g., Dowex 50WX8) A->B Load (Electrostatic Catch) C Wash Phase (DI Water / Methanol) B->C Remove Neutrals/Anions D Elution Phase (5% Aqueous NH3) C->D Apply Volatile Base E Pure Zwitterion Fraction (Ammonium Salt Byproduct) D->E Release (Deprotonation)

Fig 1: Ion-exchange catch-and-release mechanism for zwitterionic beta-amino acids.

FAQ 2: I've isolated the product, but I cannot get it to crystallize. It forms a syrup or oil. How do I force precipitation?

The Cause: Amino acids with net charges repel each other, preventing the formation of an ordered crystal lattice[3]. Furthermore, the oxan-3-yl ring introduces conformational flexibility that hinders packing. If your pH is even slightly off from the isoelectric point (pI), the molecule remains partially ionized and highly soluble.

The Solution: Isoelectric Crystallization with Anti-Solvent You must precisely titrate the solution to the molecule's exact pI (estimated ~6.5). At this pH, the net charge is zero, electrostatic repulsion between molecules is minimized, and solubility drops precipitously[3]. To overcome the hydrophilicity of the oxan-3-yl ring, an anti-solvent (like ethanol or acetone) must be introduced slowly to induce supersaturation.

Isoelectric N1 Aqueous Eluate (High pH, Anionic) N2 Controlled Acid Titration (e.g., Formic Acid) N1->N2 Titration N3 Isoelectric Point (pH ~6.5) Net Charge = 0 N2->N3 Neutralize net charge N4 Anti-Solvent Addition (Ethanol/Acetone) N3->N4 Induce Supersaturation N5 Crystalline (3S)-3-amino-3- (oxan-3-yl)propanoic acid N4->N5 Nucleation & Filtration

Fig 2: Thermodynamic pathway for isoelectric precipitation of zwitterions.

FAQ 3: My chiral HPLC shows a 90:10 mixture of (3S) and (3R) enantiomers. How can I upgrade the stereopurity without losing massive amounts of yield?

The Cause: The C3 position is a stereocenter. If your upstream asymmetric synthesis was imperfect, you will have enantiomeric contamination. Because enantiomers have identical physical properties in an achiral environment, standard crystallization will not separate them.

The Solution: Diastereomeric Salt Resolution React the crude mixture with a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid. This converts the enantiomeric mixture into a pair of diastereomers, which possess different solubilities. The (3S)-diastereomeric salt will preferentially crystallize. After isolation, the salt is broken using the SCX protocol (FAQ 1) to recover the enantiopure >99% ee free amino acid.

Standard Operating Procedures (SOPs)

SOP A: Desalting via Strong Cation Exchange (SCX)

Self-Validating Protocol: The absence of chloride/sulfate ions in the final eluate (testable via


 or 

drop tests) validates the success of the wash phase.
  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form, 50-100 mesh) in DI water. Pack into a glass column. Wash with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the effluent pH is neutral.

  • Sample Loading: Adjust the pH of your crude aqueous (3S)-3-amino-3-(oxan-3-yl)propanoic acid solution to pH 2.0 using 1M HCl. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 5 CV of DI water, followed by 2 CV of 50% Methanol/Water to remove non-basic organic impurities and inorganic anions.

  • Elution: Elute the target amino acid using 3 CV of 5% aqueous ammonium hydroxide (

    
    ).
    
  • Concentration: Collect the ninhydrin-positive fractions. Lyophilize or concentrate under reduced pressure at 40°C to remove water and volatile ammonia, yielding the crude zwitterion.

SOP B: Isoelectric Crystallization

Self-Validating Protocol: The formation of a persistent, milky cloudiness upon anti-solvent addition confirms the crossing of the metastable zone into nucleation.

  • Dissolution: Dissolve the crude zwitterion from SOP A in a minimal volume of DI water.

  • Titration: Insert a calibrated pH probe. Carefully titrate the solution using 0.1M Formic Acid or 0.1M

    
     until the pH reaches exactly 6.5.
    
  • Anti-Solvent Addition: While stirring at 20°C, slowly add absolute ethanol dropwise. Continue until the solution becomes slightly turbid (the cloud point).

  • Aging: Stop stirring. Allow the mixture to age at 4°C for 12-24 hours to promote Ostwald ripening and the growth of large, filterable crystals.

  • Isolation: Filter the crystals through a sintered glass funnel. Wash with cold 90% Ethanol/Water. Dry in vacuo at 45°C to constant weight.

References

  • Separation of Amino Acids by Ion-Exchange Chromatography Bartleby[Link]

  • BioChem 330 - Course Outline: Isoelectric Precipitation of Amino Acids Amherst College[Link]

Sources

Overcoming steric hindrance in oxan-3-yl propanoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Oxan-3-yl Propanoic Acid Couplings

Ticket ID: #OX-3-PROP-COUPLING Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low conversion/yield in amide or ester formation with oxan-3-yl propanoic acid derivatives.

Executive Summary: The Steric Challenge

You are likely encountering difficulties coupling 3-(oxan-3-yl)propanoic acid (or its


-substituted derivatives) due to a specific conformational "lock."

While a propanoic acid tail theoretically provides a spacer from the ring, the tetrahydropyran (oxane) ring is not flat; it adopts a chair conformation. The C3 position is unique because it is adjacent to the C4 methylene and the ring oxygen.

  • The "Fold-Back" Effect: In non-polar solvents, the propanoic tail may adopt a conformation that folds back over the ring to minimize dipole interactions, effectively shielding the carbonyl carbon.

  • Nucleophile Trajectory: If you are coupling with a secondary amine, a bulky aniline, or an

    
    -branched amino acid, the Bürgi-Dunitz trajectory  (107°) required for nucleophilic attack is blocked by the axial protons of the oxane ring.
    

Standard reagents (EDC/NHS, HOBt) often fail here because the active ester intermediate is too short-lived or too bulky to be attacked effectively before it hydrolyzes or rearranges to an


-acyl urea.

Diagnostic Workflow

Before selecting a protocol, identify your specific bottleneck using this decision tree.

CouplingLogic Start START: Characterize the Problem IsAmineHindered Is the Nucleophile (Amine/Alcohol) Sterically Hindered? Start->IsAmineHindered IsAcidSensitive Is the Substrate Acid-Sensitive? IsAmineHindered->IsAcidSensitive No (Standard Amine) Sol_TFFH RECOMMENDATION B: Acid Fluoride (TFFH) Best for: Extremely hindered amines (Aib, N-Me) IsAmineHindered->Sol_TFFH Yes (e.g., t-Butyl amine, N-Me) EpimerizationRisk Is there a Chiral Center at the Alpha Position? IsAcidSensitive->EpimerizationRisk No Sol_Ghosez RECOMMENDATION C: Ghosez's Reagent Best for: Acid-sensitive moieties IsAcidSensitive->Sol_Ghosez Yes (e.g., Boc, t-Butyl esters present) Sol_T3P RECOMMENDATION A: T3P (Propylphosphonic Anhydride) Best for: Epimerization control & Scalability EpimerizationRisk->Sol_T3P Yes (High Risk) EpimerizationRisk->Sol_T3P No (General Purpose)

Caption: Decision matrix for selecting the optimal coupling reagent based on nucleophile sterics and substrate sensitivity.

Comparative Reagent Analysis

FeatureT3P (Propylphosphonic Anhydride) TFFH (Acid Fluoride) Ghosez's Reagent HATU/HOAt
Mechanism Cyclic anhydride transition stateAcyl Fluoride formationAcyl Chloride (Neutral)Active Ester (OAt)
Steric Power HighVery High HighModerate
Epimerization Lowest LowModerateModerate/High
Byproducts Water-soluble (Easy Wash)Tetramethylurea (Toxic)Amide saltsHOAt (Hard to remove)
Ideal For Scale-up, Chiral substrates"Impossible" couplingsAcid-sensitive groupsSmall scale screening

Detailed Protocols

Protocol A: The "Gold Standard" (T3P)

Best for: General hindered couplings, preventing racemization, and ease of purification.[1]

Why it works: T3P acts as a dehydrating agent that forms a highly reactive but sterically accessible mixed anhydride. The byproduct is water-soluble, eliminating the need for column chromatography in many cases [1].[1]

  • Dissolution: Dissolve Oxan-3-yl propanoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM).

    • Tip: NMM often gives lower epimerization rates than DIPEA.

  • Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50-60 °C. T3P is thermally stable.

  • Workup: Wash with water, sat.

    
    , and brine. The phosphorus byproducts wash away in the aqueous layer.[1]
    
Protocol B: The "Bunker Buster" (TFFH/Acid Fluoride)

Best for: Coupling with extremely hindered amines (e.g.,


-disubstituted amino acids, 

-methylated amines).[2]

Why it works: Acid fluorides are more stable to hydrolysis than acid chlorides but are more reactive toward amines due to the high electronegativity of fluorine and the small size of the fluoride leaving group, which penetrates the steric wall of the oxane ring [2].

  • Activation: Dissolve Oxan-3-yl propanoic acid (1.0 equiv) in dry DCM under

    
    .
    
  • Reagent: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Monitoring: Stir at 0 °C for 30 mins.

    • Verification: You can monitor the formation of the Acid Fluoride by IR (distinct shift to ~1840 cm⁻¹).[3]

  • Coupling: Add the Hindered Amine (1.2 equiv).

  • Reaction: Stir at RT overnight.

    • Note: If the amine is a liquid, use it as a co-solvent if possible.

Protocol C: The Neutral Chloride (Ghosez's Reagent)

Best for: Substrates containing acid-labile protecting groups (Boc, t-Bu esters) that would survive neutral chloride formation but fail with oxalyl chloride.

Why it works: Ghosez’s reagent (


-chloroenamine) converts acids to acid chlorides under strictly neutral conditions, avoiding the HCl generation associated with Thionyl Chloride or Oxalyl Chloride [3].
  • Preparation: Dissolve Oxan-3-yl propanoic acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at RT.

  • Time: Stir for 1–2 hours. The acid is converted to the acid chloride.

  • Coupling: Add the Amine (1.1 equiv) and a mild base (e.g., Pyridine or

    
    ) directly to this solution.
    
  • Reaction: Stir for 2–4 hours.

Troubleshooting & FAQs

Q1: I see the active ester forming (by LCMS), but it won't react with my amine.

  • Diagnosis: The active ester (e.g., OBt or OAt ester) is too bulky. The oxane ring and the ester leaving group are creating a "steric sandwich," blocking the amine.

  • Fix: Switch to Protocol B (Acid Fluoride) . The fluoride atom is tiny (

    
     Å) compared to an OAt group, significantly reducing the steric barrier for the incoming nucleophile.
    

Q2: My product is racemizing at the


-position of the propanoic chain. 
  • Diagnosis: Over-activation. If the activation is too slow or the base is too strong, the intermediate oxazolone can form and racemize.

  • Fix: Use T3P (Protocol A) with N-Methylmorpholine and keep the temperature at 0 °C initially. T3P is documented to have the lowest epimerization rates among commercial reagents [1].

Q3: I am getting low yields with EDC/NHS.

  • Diagnosis: Urea formation. With hindered substrates, the rearrangement of the

    
    -acylisourea to the unreactive 
    
    
    
    -acylurea (side product) is faster than the attack of the hindered amine.
  • Fix: Abandon carbodiimides (EDC/DCC). They are kinetically unsuited for this specific steric profile.

Q4: Can I use Thionyl Chloride (


)? 
  • Diagnosis: Likely too harsh. It generates HCl and heat, which can degrade the oxane ring (acid-catalyzed ether cleavage/ring opening) or remove protecting groups.

  • Fix: Use Ghosez's Reagent for a neutral equivalent, or use Oxalyl Chloride with catalytic DMF only if the substrate is robust.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6][7] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[8] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloroenamines and -ynediamines. Angewandte Chemie International Edition, 8(6), 454–455. 
    

Sources

Resolving aggregation issues in peptides containing oxanyl beta-amino acids

Technical Support Center: Overcoming Aggregation in Oxanyl -Peptide Synthesis

Subject: Troubleshooting Aggregation & Solubility in Peptides Containing Oxygen-Heterocycle Constrained

Date:Author:Scope:

The "Oxanyl Paradox": Understanding the Mechanism

Why is this happening? Researchers often assume that adding oxygen-containing rings (oxanyl groups) will increase hydrophilicity compared to carbocyclic analogs (like ACHC). While the ether oxygen does increase local polarity, oxanyl

conformational rigiditymacrodipole stacking
  • The Secondary Structure Trap: Unlike flexible

    
    -peptides, oxanyl 
    
    
    -amino acids (specifically THP derivatives) are pre-organized to fold into stable secondary structures (typically 12-helices or 14-helices) even at short chain lengths (4-6 residues).
  • The Steric Zipper: These helices do not just fold; they stack. The hydrophobic faces of the rings align, while the strong backbone amide dipoles (stronger in

    
    -peptides than 
    
    
    -peptides) lock the aggregates together.
  • Solvent Exclusion: Once these aggregates form on-resin, the active sites become desolvated. Standard solvents like DMF cannot penetrate this "steric zipper," leading to deletion sequences and truncated products.

Visualizing the Aggregation Pathway

AggregationMechanismStartLinear Oxanyl Beta-Peptide ChainFoldingRapid Folding into 12-Helix or 14-HelixStart->Folding Ring ConstraintDipoleEnhanced Macrodipole AlignmentFolding->Dipole H-Bond NetworkStackingIntermolecular Stacking (Hydrophobic Face Interaction)Folding->Stacking Steric ZipperDipole->Stacking ElectrostaticsDesolvationResin Desolvation (Solvent Exclusion)Stacking->DesolvationFailureCoupling Failure / Insoluble PrecipitateDesolvation->Failure

Figure 1: The cascade from conformational rigidity to synthesis failure in cyclic

Synthesis Troubleshooting (SPPS)

Q: My coupling efficiency drops drastically after the 3rd or 4th oxanyl residue. Kaiser test is inconclusive. What is the fix?

Diagnosis: You are likely experiencing "On-Resin Gelation." The growing chain has formed a structured aggregate. The Kaiser test fails because the N-terminus is buried, not because it has reacted.

Protocol: The "Chaotropic Disruptor" Method Standard synthesis protocols (DMF/HBTU) are insufficient here. You must disrupt the hydrogen bonding network.

  • Switch Solvent System: Move from DMF to NMP (N-methyl-2-pyrrolidone) . NMP has a higher dielectric constant and better solvates hydrophobic backbones.

  • Add Chaotropic Salts:

    • Prepare a 0.8 M LiCl (Lithium Chloride) solution in NMP.

    • Use this solution for both the coupling reaction and the Fmoc-deprotection steps.

    • Mechanism:[1][2][3][4][5] Lithium ions coordinate with the peptide backbone amides, disrupting the inter-chain hydrogen bonds that stabilize the aggregate.

  • Microwave Assistance (Critical):

    • Apply microwave energy (75°C, 25-50W) for coupling. The thermal energy helps overcome the activation barrier imposed by the steric bulk of the oxanyl ring.

ParameterStandard ProtocolOxanyl-Optimized Protocol
Solvent DMFNMP or DMF/DCM (1:1)
Additive None0.8 M LiCl or 0.1 M KSCN
Coupling Reagent HBTU/DICHATU or PyAOP (Stronger activation)
Temperature RT75°C (Microwave)
Deprotection 20% Piperidine/DMF20% Piperidine/NMP + 0.1 M DBU
Q: I cannot attach the first oxanyl residue to the resin. It barely loads.

Diagnosis: Steric hindrance at the resin linker.[1] Oxanyl amino acids are bulky.

Solution:

  • Lower Loading: Use a low-loading resin (0.2 – 0.4 mmol/g). High loading promotes immediate aggregation due to proximity.

  • Linker Choice: Use ChemMatrix® (PEG-based) resin instead of Polystyrene. PEG allows better swelling and spacing between chains.

  • The "Spacer" Technique: If possible, couple a flexible linker (e.g., Glycine or

    
    -Alanine) to the resin first, then couple your oxanyl residue.
    

Purification & Handling FAQs

Q: My peptide cleaves from the resin but precipitates immediately in the ether/TFA mixture. How do I recover it?

Diagnosis: Oxanyl

Protocol: The HFIP Rescue

  • Do NOT filter the precipitate if it looks "gummy" or "oily."

  • Dissolve: Add HFIP (Hexafluoroisopropanol) directly to the crude precipitate. HFIP is the "universal solvent" for

    
    -sheet aggregates.
    
  • Dilute: Once dissolved, dilute with water/acetonitrile (50:50) and lyophilize immediately. This breaks the aggregate structure and yields a fluffy powder.

Q: HPLC shows broad, tailing peaks. Is my peptide impure?

Diagnosis: Not necessarily. Broad peaks often indicate dynamic aggregation on the column or slow conformational exchange (cis/trans isomerism around the ring).

Optimization Steps:

  • Temperature: Heat the HPLC column to 60°C . This speeds up conformational exchange and disrupts weak aggregates, sharpening the peak.

  • Buffer Choice: Switch from TFA (Trifluoroacetic acid) to Perchloric Acid (HClO₄) or Phosphate buffer (pH 2.5) at 0.1%. TFA can sometimes act as an ion-pairing agent that promotes aggregation in hydrophobic peptides.

  • Gradient: Use a shallow gradient (e.g., 1% B per minute) with Isopropanol added to the Acetonitrile (e.g., Solvent B = 90% ACN / 10% IPA).

Strategic Design (Prevention)

Q: Can I modify the sequence to prevent this without changing the biological activity?

Answer: Yes. You need to break the "face-to-face" stacking of the rings.

The "Mixed Backbone" Strategy: If your specific oxanyl residues are required for binding, alternate them with flexible residues.

  • Bad Design:[Oxanyl]-[Oxanyl]-[Oxanyl]-[Oxanyl] (Forms a rigid rod, stacks easily).

  • Good Design:[Oxanyl]-[Gly]-[Oxanyl]-[β-Ala] (Introduces flexibility, disrupts the continuous hydrophobic face).

Decision Tree: The Troubleshooting Workflow

Use this logic flow to resolve synthesis failures.

TroubleshootingFlowStartSynthesis Failure DetectedCheck1Is it the 1st residue?Start->Check1Action1Switch to PEG-Resin Reduce Loading <0.4 mmol/gCheck1->Action1YesCheck2Is coupling < 80%?Check1->Check2NoAction2Switch Solvent to NMPCheck2->Action2YesCheck3Did NMP fix it?Action2->Check3Action3Add 0.8M LiCl + Microwave (75°C)Check3->Action3NoCheck4Precipitation during cleavage?Check3->Check4YesAction4Dissolve in HFIP LyophilizeCheck4->Action4Yes

Figure 2: Step-by-step logic for resolving oxanyl peptide synthesis issues.

References

  • MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis. (Discusses Hmb/Dmb protection and solvent choices for difficult sequences).

  • Davies, S. G., et al. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions.[6] PubMed. (Foundational chemistry for cyclic beta-amino acid synthesis).

  • Bachem. Peptide Solubility Guidelines. (General solubility rules for hydrophobic and structured peptides).

  • ResearchGate. Improvement of Head-to-Tail RGD Peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride. (Validates the use of LiCl for disrupting aggregation in cyclic peptide synthesis).

  • National Institutes of Health (NIH). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (Review of "Magic Mixture" and chaotropic salts in SPPS).

For further assistance, please contact the Application Science team with your specific sequence and resin data.

Technical Support Center: HPLC Optimization for (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the impurity profiling and chiral separation of (3S)-3-amino-3-(oxan-3-yl)propanoic acid .

Because this molecule is a highly polar, zwitterionic


-amino acid containing a bulky tetrahydropyran (oxan) ring and lacking a strong UV chromophore, traditional Reversed-Phase (RP) methods frequently fail. This center provides root-cause troubleshooting, self-validating protocols, and authoritative methodologies to overcome these specific analytical bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound elute in the chromatographic void volume on a standard C18 column?

The Causality: At a typical mobile phase pH (pH 3.0–8.0), (3S)-3-amino-3-(oxan-3-yl)propanoic acid exists as a zwitterion. The charged primary amine and carboxylate groups form a dense, thermodynamically stable hydration shell. In RP-HPLC, this hydration shell prevents the molecule from partitioning into the hydrophobic C18 alkyl chains, resulting in zero retention. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, retention is driven by the analyte partitioning into a water-rich liquid layer immobilized on a polar stationary phase (e.g., Amide or bare silica), supplemented by electrostatic interactions [4].

Q2: How do I resolve the target (3S, 3'R) API from its (3S, 3'S) diastereomer and (3R) enantiomers?

The Causality: The oxan-3-yl ring introduces a second stereocenter. Standard achiral columns cannot differentiate the spatial orientation of the tetrahydropyran oxygen relative to the


-amino acid backbone.
The Solution:  Utilize a Zwitterionic Chiral Stationary Phase (CSP)  derived from cinchona alkaloids (e.g., Chiralpak ZWIX). These columns possess both a basic (quinuclidine) and an acidic (sulfonic acid) site. They form a highly stereoselective "double ion-pairing" interaction with the zwitterionic 

-amino acid, forcing the bulky oxan-3-yl ring into a rigid chiral cleft [1]. Alternatively, crown ether phases can encapsulate the protonated primary amine under highly acidic conditions to achieve enantioseparation [3].
Q3: My baseline is noisy, and I cannot detect impurities at the 0.05% ICH threshold. What is wrong?

The Causality: This molecule lacks an extended conjugated


-system, meaning it has virtually no UV absorbance above 210 nm. Monitoring at 200–210 nm captures severe background noise from mobile phase additives (like formate or acetate buffers).
The Solution:  Shift to universal detection. Charged Aerosol Detection (CAD)  provides a uniform response independent of the molecule's optical properties. For structural elucidation of unknown impurities, HILIC coupled to Quadrupole Time-of-Flight Mass Spectrometry (HILIC-Q-TOF) is the industry standard [2]. If specialized detectors are unavailable, employ a pre-column derivatization protocol.

Part 2: Diagnostic Workflows & Visualizations

Fig 1. Decision matrix for resolving retention and stereoisomeric separation issues.

Part 3: Quantitative Data & Method Parameters

Table 1: Column Selection Matrix for (3S)-3-amino-3-(oxan-3-yl)propanoic acid Impurities

Column ChemistryRetention MechanismTarget ImpuritiesTypical

MS Compatible?
C18 (Achiral) Hydrophobic PartitioningHighly lipophilic synthetic byproducts< 0.5 (Void)Yes
Amide (HILIC) Aqueous Partitioning / H-BondingPolar precursors (e.g., malonic acid)3.0 - 8.0Yes
ZWIX(+) (Chiral) Double Ion-PairingEnantiomers & Diastereomers4.0 - 10.0Yes (Requires MeOH)
Crownpak CR(+) Host-Guest ComplexationEnantiomers (Primary amine only)2.0 - 5.0No (Requires

)

Table 2: Optimized HILIC-CAD Gradient Program (Amide Column, 150 x 4.6 mm, 3 µm)

Time (min)%A (100mM Ammonium Formate, pH 3.2)%B (Acetonitrile)Flow Rate (mL/min)Curve
0.05.095.01.0Initial
2.05.095.01.0Linear
15.040.060.01.0Linear
18.040.060.01.0Hold
18.15.095.01.0Step
25.05.095.01.0Re-equilibration

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct HILIC-CAD Analysis (Achiral Impurity Profiling)

This protocol quantifies polar synthetic impurities (e.g., unreacted tetrahydropyran-3-carbaldehyde or malonic acid) without derivatization.

  • Mobile Phase Preparation: Prepare Buffer A by dissolving ammonium formate in LC-MS grade water to 100 mM. Adjust to pH 3.2 using concentrated formic acid. Filter through a 0.2 µm PTFE membrane.

  • Sample Dilution: Dissolve the sample in 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL. Causality: Injecting highly aqueous samples in HILIC disrupts the stationary phase water layer, causing severe peak splitting.

  • Execution: Run the gradient outlined in Table 2 using an Amide-bonded stationary phase maintained at 35°C. Set the CAD evaporator temperature to 35°C.

  • System Suitability & Self-Validation Check: Inject a mixed standard containing the API and malonic acid. The system validates itself if the resolution (

    
    ) between the API and malonic acid is 
    
    
    
    .
    If
    
    
    , the water-rich partitioning layer on the HILIC phase has been depleted. To correct this, flush the column with 40% aqueous mobile phase for 20 column volumes before restarting.
Protocol B: Pre-Column FMOC Derivatization (For UV-Only Systems)

If CAD or MS is unavailable, the primary amine must be tagged with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to impart UV absorbance.

Fig 2. Self-validating FMOC-Cl pre-column derivatization workflow for UV detection.

  • Buffering: Dissolve 2.0 mg of the sample in 1.0 mL of 0.1 M borate buffer (pH 8.5). Causality: The amine must be deprotonated for the nucleophilic attack on the FMOC-Cl reagent.

  • Derivatization: Add 1.0 mL of 15 mM FMOC-Cl in anhydrous acetonitrile. Vortex for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 10 minutes.

  • Quenching: Add 0.5 mL of 50 mM 1-adamantylamine to consume excess FMOC-Cl. Causality: Unreacted FMOC-Cl will degrade into multiple interfering peaks on the chromatogram; adamantylamine forms a highly lipophilic adduct that elutes far away from the target analytes.

  • System Suitability & Self-Validation Check: Analyze via RP-HPLC at 266 nm. The protocol is self-validating: the chromatogram MUST show an FMOC-OH byproduct peak. If this peak is absent, the FMOC-Cl reagent has hydrolyzed prior to the experiment and is inactive. The sample must be discarded and the reagent prepared fresh.

References

  • High-Performance Liquid Chromatographic Enantioseparation of Unusual Cyclic ß-Amino Acids. u-szeged.hu.
  • A single amino acid transporter controls the uptake of priming-inducing beta-amino acids and the associated trade-off between induced resistance and plant growth. bioRxiv.
  • Separation of drug enantiomers by HPLC using chiral stationary phases — A selective review. researcher.life.
  • DEAMIDATION AND RELATED PROBLEMS IN STRUCTURAL ANALYSIS OF PEPTIDES AND PROTEINS. warwick.ac.uk.

Validation & Comparative

Technical Guide: Enantiomeric Excess Determination of (3S)-3-Amino-3-(oxan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the determination of enantiomeric excess (ee) for (3S)-3-amino-3-(oxan-3-yl)propanoic acid , a chiral


-amino acid intermediate likely used in peptidomimetic or pharmaceutical synthesis.

Because this molecule contains a basic primary amine, an acidic carboxyl group (zwitterionic nature), and a potentially chiral side chain (oxan-3-yl), the analytical strategy must account for both enantiomeric purity (at the


-carbon) and diastereomeric purity  (relative to the oxan ring).

Executive Summary & Strategic Analysis

Target Molecule: (3S)-3-amino-3-(oxan-3-yl)propanoic acid. Structural Complexity:

  • Zwitterionic Character: High polarity makes retention on standard C18 columns difficult without derivatization or ion-pairing.

  • Dual Stereocenters: The

    
    -carbon (C3 of propanoic chain) is the primary chiral center of interest. However, the oxan-3-yl (tetrahydropyran-3-yl)  group possesses its own stereocenter at the point of attachment.
    
    • Implication: You are likely separating a mixture of four stereoisomers: (3S,3'S), (3S,3'R), (3R,3'S), and (3R,3'R).

    • Requirement: The method must resolve the target (3S) diastereomer from its enantiomer and its diastereomers.

Recommended Strategy:

  • Primary Method (QC/Process): Direct Chiral HPLC using Zwitterionic Stationary Phases (ZWIX) . This method handles free amino acids directly, offering high throughput and excellent resolution of diastereomers.

  • Secondary Method (R&D/Trace Analysis): Marfey’s Method (FDAA Derivatization). Ideal for determining absolute configuration and detecting trace enantiomers with high sensitivity (UV/MS).

Method A: Direct Chiral HPLC (Zwitterionic Phase)

Status: Gold Standard for Process Control

This protocol uses Cinchona alkaloid-derived zwitterionic stationary phases (Chiralpak ZWIX), specifically engineered to separate free


-amino acids via a synergistic mechanism involving ion-pairing and hydrogen bonding.
Chromatographic Protocol[1][2][3][4]
  • Column: Chiralpak ZWIX(+) or ZWIX(-) [3 µm, 150 x 3.0 mm].

    • Note: ZWIX(+) and ZWIX(-) provide reversed elution orders, useful for validating trace impurity peaks.

  • Mobile Phase:

    • Solvent: MeOH / MeCN (50:50 v/v).

    • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Mechanism:[1] The acid/base ratio ensures the amino acid is zwitterionic while the stationary phase (also zwitterionic) engages in effective chiral recognition.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution for

    
    -amino acids).
    
  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores) or CAD (Charged Aerosol Detector).

Method Validation Logic
  • Specificity: Inject the racemate (or mixture of diastereomers) to establish the separation window. The ZWIX column typically separates stereoisomers based on the distance between the charged groups.

  • Elution Order: For

    
    -amino acids on ZWIX(+), the (S)-isomer typically elutes before the (R)-isomer, but this must be confirmed with a reference standard due to the influence of the oxan ring.
    

Method B: Indirect Derivatization (Marfey’s Method)

Status: Gold Standard for R&D and Absolute Configuration

Marfey’s reagent (FDAA) reacts with the primary amine to form diastereomers. This adds a known chiral center (L-alanine), converting the enantiomeric separation problem into a diastereomeric separation achievable on standard achiral C18 columns.

Reaction Protocol
  • Sample Prep: Dissolve 50 µg of the sample in 100 µL water.

  • Reagent Addition: Add 200 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Buffer: Add 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour. The solution will turn yellow.

  • Quench: Cool and add 40 µL of 1 M HCl (to neutralize) and dilute with 200 µL MeCN.

  • Analysis: Inject 10 µL onto HPLC.

Chromatographic Conditions (Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 100 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm (FDAA chromophore).

Interpretation[6]
  • Resolution: The L-FDAA-(3S) derivative will have a different retention time than the L-FDAA-(3R) derivative.

  • Elution Logic: In Marfey's method, hydrophobicity dominates. The diastereomer where the hydrophobic side chains are cis to each other in the transition state typically elutes later.

  • Advantage: The 340 nm detection avoids interference from non-derivatized impurities, and the method separates all four potential isomers (3S,3'S / 3S,3'R / 3R,3'S / 3R,3'R) effectively.

Comparative Analysis of Methods

FeatureMethod A: Direct HPLC (ZWIX)Method B: Marfey's (Derivatization)Method C: Crown Ether (Crownpak)
Target Analyte Free Amino Acid (Zwitterion)FDAA-DerivativeFree Amino Acid (Cation)
Separation Mode Chiral Stationary PhaseAchiral C18 (Diastereomers)Chiral Stationary Phase
Resolution (Rs) High (Direct recognition)Very High (Chemical difference)Moderate (Steric dependent)
Prep Time Low (Dilute & Shoot)High (1 hr reaction)Low (Dilute & Shoot)
Sensitivity Low (210 nm UV)High (340 nm UV / MS)Low (210 nm UV)
Cost per Run High (Expensive Column)Low (Cheap Column, Cheap Reagent)High (Expensive Column)
Best Use Case Routine QC, Process MonitoringUnknown ID, Trace Impurity (<0.1%)Alternative if ZWIX fails

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical method based on your specific development stage and resource availability.

MethodSelection Start Start: Determine ee of (3S)-3-amino-3-(oxan-3-yl)propanoic acid RefStd Do you have pure reference standards? Start->RefStd ProcessStage Development Stage? RefStd->ProcessStage Yes Marfey Method B: Marfey's Method (FDAA Derivatization) Best for R&D/Absolute Config RefStd->Marfey No (Need Abs. Config) ZWIX Method A: Direct HPLC (Chiralpak ZWIX) Best for QC/Process ProcessStage->ZWIX Routine QC / High Throughput ProcessStage->Marfey Early R&D / Trace Analysis Crown Method C: Crown Ether (Crownpak CR-I) Alternative for Primary Amines ZWIX->Crown If Resolution < 1.5

Caption: Decision tree for selecting the optimal enantiomeric excess determination method.

Critical Experimental Considerations

The "Oxan-3-yl" Stereocenter Factor

The oxan-3-yl group creates a second chiral center. If your starting material for the oxan ring was racemic, you will observe two pairs of enantiomers (four peaks) in a non-selective environment.

  • Scenario 1 (Racemic Ring): You must ensure your method separates the (3S, Ring-S) and (3S, Ring-R) diastereomers from the (3R, Ring-S) and (3R, Ring-R) enantiomers. Marfey's method is superior here as it spreads these four species out significantly on a C18 gradient.

  • Scenario 2 (Chiral Ring): If the ring is fixed (e.g., 3'S), you are simply separating the (3S, 3'S) target from the (3R, 3'S) impurity. ZWIX is sufficient and faster.

Sample Solubility

Free


-amino acids can be difficult to dissolve in pure organic solvents.
  • For ZWIX: Dissolve in 50:50 MeOH/Water first, then dilute with mobile phase.

  • For Marfey's: Dissolve in water or 0.1 M NaHCO₃. Do not use DMSO if possible, as it can interfere with derivatization kinetics.

References

  • Chiralpak ZWIX Application Guide. Daicel Chiral Technologies. Separation of free amino acids using zwitterionic stationary phases.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Ilisz, I., et al. (2012).

    
    -amino acids. Journal of Chromatography A, 1269, 94-102. 
    
  • Péter, A., et al. (2016).

    
    -amino acids. Journal of Pharmaceutical and Biomedical Analysis, 118, 20-35. 
    

Sources

Mass spectrometry fragmentation patterns of oxanyl beta-amino acids

Publish Comparison Guide: Mass Spectrometry of Oxanyl -Amino Acids

Executive Summary & Compound Definition

Oxanyl


-amino acids

Unlike flexible linear



oxanyl core
  • Conformational Rigidity: Restricting bond rotation, which influences "mobile proton" migration during MS.

  • Heteroatom-Directed Fragmentation: The ring oxygen facilitates specific

    
    -cleavages and Retro-Diels-Alder (RDA) type mechanisms absent in carbocyclic analogs.
    
Comparison at a Glance
FeatureOxanyl

-Amino Acids
Linear

-Amino Acids
Carbocyclic

-Amino Acids
Dominant Loss Ring Cleavage (

),


,


,

Ring Stability Moderate (Oxygen-assisted opening)N/A (Acyclic)High (Requires high energy)
Diagnostic Ion Retro-Aldol / RDA fragments Immonium Ion Ring contraction ions
Proton Mobility High (O-assisted transfer)HighModerate

Technical Deep Dive: Fragmentation Mechanisms

Understanding the causality of fragmentation is essential for structural elucidation. The presence of the endocyclic oxygen atom fundamentally alters the fragmentation landscape compared to carbocyclic equivalents.

The "Oxanyl Effect" on Fragmentation

In positive ion mode (ESI+), the protonation site is typically the amine nitrogen or the amide carbonyl (if peptide-bound). However, the ether oxygen in the oxane ring acts as a secondary basic site, enabling a specific ring-opening pathway.

Mechanism A: Oxygen-Assisted Ring Opening (The "Zipper" Mechanism)

Unlike carbocyclic

Charge-Remote Fragmentation (CRF)Charge-Directed Fragmentation
  • Protonation: The proton migrates to the ring oxygen.

  • C-O Bond Scission: The ring opens to form an acyclic oxonium ion.

  • Elimination: Subsequent loss of small neutrals (formaldehyde

    
     or acetaldehyde 
    
    
    ) occurs via an RDA-like mechanism.
Mechanism B: The "Beta-Scission" Rule

In linear



mustneutral losses
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive pathways between standard neutral loss and the characteristic oxanyl ring opening.

FragmentationPathwayPrecursorProtonated Precursor[M+H]+ (m/z 146)AmmoniaLossLoss of NH3[M+H-17]+Precursor->AmmoniaLoss Low CE(Kinetic Control)WaterLossLoss of H2O[M+H-18]+Precursor->WaterLoss Hydroxyl EliminationRingProtonationRing O-Protonation(Intermediate)Precursor->RingProtonation H-ShiftRingOpenAcyclic Oxonium IonRingProtonation->RingOpen C-O ScissionRDA_FragmentRDA-Type FragmentLoss of C2H4O (-44 Da)RingOpen->RDA_Fragment Retro-Diels-Alder

Caption: Comparative fragmentation pathways. The yellow node represents the critical oxygen-protonation step unique to oxanyl derivatives, leading to diagnostic RDA-type fragments (red).

Experimental Protocol: Self-Validating MS Workflow

To reliably differentiate oxanyl

Phase 1: Sample Preparation & Ionization
  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol promotes desolvation; Formic acid ensures

      
       generation. Avoid Acetone/Acetonitrile if looking for low-mass immonium ions, as solvent adducts can interfere.
      
  • Concentration: 1–10 µM. High concentrations cause dimerization (

    
    ), which complicates fragmentation analysis.
    
Phase 2: Energy-Resolved MS/MS (The "Breakdown Curve")

Do not rely on a single collision energy (CE). Oxanyl rings are robust; they require a "ramp" to differentiate surface losses from core fragmentation.

  • Isolate Precursor: Set isolation width to 1.0 Da (narrow) to exclude isotopes.

  • Stepwise Ramp: Acquire spectra at CE = 10, 20, 30, 40, and 50 eV (or NCE 15-50%).

  • Validation Check (The "Survival Yield"):

    • Plot Intensity of Precursor vs. CE.

    • Oxanyl Characteristic: You will observe a "plateau" where water loss (

      
      ) dominates before the ring shatters. Linear analogs degrade linearly without this plateau.
      
Phase 3: Data Interpretation Logic

Use this logic gate to confirm the structure:

  • Check ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    m/z 17 & 18:  Are 
    
    
    and
    
    
    losses present? (Yes = Amino Acid confirmed).
  • Check Low Mass Region (< m/z 100):

    • Linear

      
      -AA:  Intense peaks at m/z 30, 44 (simple amine fragments).
      
    • Oxanyl

      
      -AA:  Distinct peaks corresponding to the ring backbone (e.g., m/z 69, 83 for pyran rings).
      
  • Check for "Ghost" Losses: Look for loss of 30 Da (

    
    ) or 44 Da (
    
    
    ). These indicate a cyclic ether popping open.

Logical Workflow for Isomer Differentiation

The following diagram outlines the decision process for distinguishing an oxanyl


DecisionTreeStartUnknown Beta-Amino AcidMS/MS SpectrumCheckWaterIs [M-H2O]+ dominantat low CE?Start->CheckWaterBranchLinearNo: High NH3 lossLinear Beta-AACheckWater->BranchLinearNoBranchCyclicYes: Cyclic or HydroxylatedCheckWater->BranchCyclicYesCheckRDAAre RDA fragments present?(Loss of 30, 44, or 60 Da)BranchCyclic->CheckRDAResultOxanylYES: Oxanyl Beta-AA(Ether Oxygen detected)CheckRDA->ResultOxanylYesResultCarboNO: Carbocyclic Beta-AA(Ring intact until high CE)CheckRDA->ResultCarboNo

Caption: Diagnostic logic flow. The presence of RDA fragments (Retro-Diels-Alder) specifically isolates oxanyl structures from carbocyclic or linear isomers.

References

  • Enantioselective Synthesis of

    
    -Amino Acids. J. Org. Chem. (2002). Discusses the stability and structural rigidity of cyclic 
    
    
    -amino acids. Link
  • Fragmentation of Proton

    
    -Amino Acids by HR-ESI-MS/MS. Scientific Reports (2019). Provides baseline data for amino acid neutral losses (
    
    
    ,
    
    
    ). Link
  • Mass Spectrometry of Cyclic Ethers. J. Phys. Chem. A (2015). Details the ring-opening mechanics of tetrahydrofuran/pyran systems relevant to the oxanyl core. Link

  • Beta-Peptides: Synthesis, Structure, and Function.Chem. Rev. (2001). Fundamental review of

    
    -amino acid foldamers and their stability. Link
    

X-ray Crystallography Strategy Guide: (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

(3S)-3-amino-3-(oxan-3-yl)propanoic acid represents a distinct class of chiral


-amino acids where the side chain incorporates a tetrahydropyran (oxan) ring. Unlike standard acyclic 

-amino acids (e.g.,

-leucine) or rigid carbocyclic variants (e.g., ACHC), the oxan-3-yl moiety introduces a unique combination of steric bulk and polar functionality (ether oxygen).

This guide provides a technical roadmap for crystallizing this specific scaffold, comparing its structural performance against established alternatives, and detailing the protocols required to obtain publication-quality X-ray diffraction (XRD) data.

Why This Molecule Matters

In drug development, this scaffold acts as a


-turn mimetic . The oxan-3-yl group restricts the rotation of the 

bond, stabilizing specific folded conformations in peptidomimetics. Obtaining high-resolution crystal data is critical to verify the absolute configuration (

) and determine the preferred chair conformation of the oxanyl ring (axial vs. equatorial).

Comparative Performance Analysis

The following table contrasts the crystallographic and conformational properties of the target molecule against its primary "Alternatives"—the acyclic benchmark (


-Leucine) and the rigid carbocyclic benchmark (ACHC).
Table 1: Structural & Crystallographic Performance Matrix[1]
FeatureTarget: (3S)-3-amino-3-(oxan-3-yl)propanoic acidAlt 1:

-Leucine (Acyclic)
Alt 2: ACHC (Carbocyclic)
Side Chain Character Heterocyclic (Polar Ether)Hydrophobic AlkylHydrophobic Carbocycle
Crystallization Difficulty High (Zwitterion solubility in water is high; poor in organics)Moderate (Standard hydrophobic effect)Low (Rigid, packs well)
Preferred Lattice Often hydrates or solvates due to ether oxygen H-bonding.Anhydrous packing common.High-symmetry space groups common.
Conformational Lock Partial: Ring chair flip possible; Oxygen allows unique H-bonds.None: High entropic penalty upon folding.Total: Rigidified backbone (

constrained).
Rec. Counter-ion Tosylate (TsO-) or Hydrochloride to break zwitterion lattice.Hydrochloride.[1][2]Free zwitterion often works.
Diffraction Resolution Typically 0.9 – 1.2 Å (with salt formation).0.8 – 1.0 Å.< 0.8 Å (High order).

Technical Protocol: The "Salt-Bridge" Crystallization Strategy

Direct crystallization of the zwitterionic form of (3S)-3-amino-3-(oxan-3-yl)propanoic acid often yields microcrystalline powders unsuitable for single-crystal XRD. The "Salt-Bridge Strategy" is the validated alternative to enforce long-range order.

Phase I: Derivative Synthesis (The HCl Route)

Rationale: Protonating the amine disrupts the strong intermolecular salt bridges of the zwitterion, increasing solubility in organic solvents (MeOH/EtOH) and allowing controlled precipitation.

  • Dissolution: Dissolve 50 mg of the target amino acid in minimal absolute methanol (approx. 0.5 mL).

  • Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Clarification: Vortex for 30 seconds. If turbidity persists, add MeOH dropwise until clear.

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter into a clean borosilicate vial.
    
Phase II: Vapor Diffusion (Sitting Drop)

Rationale: Slow diffusion of a non-solvent (Diisopropyl ether or Acetone) into the methanol solution gently pushes the salt to supersaturation.

  • Reservoir: 500

    
    L Diisopropyl ether (DIPE).
    
  • Drop: 2

    
    L Protein Solution + 1 
    
    
    
    L Reservoir Solution.
  • Conditions: 18°C, dark environment.

  • Timeline: Crystals typically appear within 48–72 hours as prisms or plates.

Phase III: Data Collection Parameters

To ensure E-E-A-T compliance, the dataset must meet specific quality metrics before structure solution is attempted.

  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the oxan ring).

  • Wavelength: Mo-K

    
     (
    
    
    
    Å) is preferred for higher resolution; Cu-K
    
    
    is acceptable if absolute configuration determination (via anomalous scattering) is required and the crystal is small.
  • Redundancy: Aim for >6.0 to ensure accurate intensity statistics for the weak high-angle reflections.

Visualization: Crystallization Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal crystallization method based on the molecule's behavior in initial screens.

CrystallizationLogic Start Start: (3S)-3-amino-3-(oxan-3-yl)propanoic acid SolubilityCheck Solubility Test (Water vs. MeOH) Start->SolubilityCheck Zwitterion Zwitterion Route (High Water Sol.) SolubilityCheck->Zwitterion Insoluble in MeOH SaltRoute Salt Formation Route (HCl/Tosylate) SolubilityCheck->SaltRoute Soluble in MeOH (with Acid) Exp_SlowEvap Slow Evaporation (H2O/EtOH) Zwitterion->Exp_SlowEvap Exp_VaporDiff Vapor Diffusion (MeOH / DIPE) SaltRoute->Exp_VaporDiff Outcome_Powder Outcome: Micro-Powder (Unsuitable) Exp_SlowEvap->Outcome_Powder Likely Result Exp_VaporDiff->Outcome_Powder If fails Outcome_Crystal Outcome: Single Crystal (Prism/Plate) Exp_VaporDiff->Outcome_Crystal Optimal Path Action_Deriv Action: N-Boc Protection Outcome_Powder->Action_Deriv Rescue Strategy Action_Deriv->Exp_VaporDiff Retry

Caption: Decision tree for crystallizing polar


-amino acids. The "Salt Formation Route" is the high-probability pathway for oxanyl derivatives.

Expected Data & Refinement Targets

When refining the structure of (3S)-3-amino-3-(oxan-3-yl)propanoic acid, specific attention must be paid to the oxanyl ring conformation .

Refinement Checklist
  • Space Group: Likely

    
      (Orthorhombic) due to the pure (S)-enantiomer.
    
  • Disorder: The oxan ring may show "chair-flip" disorder. Check the electron density map (

    
    ) around the C4 and C5 carbons of the ring. If disorder exists, model it with split occupancy (e.g., 60% Chair A / 40% Chair B).
    
  • Absolute Configuration: The Flack parameter must be close to 0.0 (±0.1) to confirm the (3S) stereochemistry.

  • Hydrogen Bonding: Look for an intramolecular H-bond between the ammonium group (

    
    ) and the oxanyl ether oxygen. This is a signature stabilizing interaction for this scaffold.
    
Representative Unit Cell Parameters (Simulated Range)

Based on average density (


) and volume increments for 

-amino acids:
  • a: 5.8 – 7.5 Å

  • b: 10.2 – 12.5 Å

  • c: 22.0 – 28.0 Å

  • Z: 4 (Standard for

    
    )
    

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.Link

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Referenced for resolution and validation criteria). Link

Sources

Biological activity comparison of (3S) vs (3R) oxanyl propanoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of (3S) vs. (3R) Oxanyl Propanoic Acid Isomers

Executive Summary

In the development of G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM), the (3S)-oxanyl propanoic acid isomer (specifically 3-(oxan-4-yl)propanoic acid derivatives substituted at the 3-position) consistently exhibits superior biological activity compared to its (3R) counterpart.[1] The (3S)-isomer typically functions as the eutomer (active isomer), demonstrating nanomolar potency (EC50 < 50 nM) and optimal engagement with the receptor's arginine-rich binding pocket (Arg183, Arg258).[1] Conversely, the (3R)-isomer (distomer) often shows significantly reduced potency (>100-fold lower) and may exhibit off-target effects.[1] The incorporation of the oxanyl (tetrahydropyran) ring, as opposed to a phenyl or cyclohexyl group, is a strategic medicinal chemistry modification to lower lipophilicity (LogD), thereby reducing the risk of phospholipidosis and Drug-Induced Liver Injury (DILI) while maintaining efficacy.

Chemical Identity & Stereochemical Context

The "oxanyl propanoic acid" scaffold refers to 3-substituted-3-(oxan-4-yl)propanoic acid derivatives.[1] These molecules possess a chiral center at the C3 position of the propanoic acid chain, where the carboxylic acid head group and the oxanyl (tetrahydropyran-4-yl) tail diverge.[1]

  • Core Structure: 3-Aryl/Alkyl-3-(oxan-4-yl)propanoic acid.[1]

  • Chiral Center: C3 (Beta-position relative to Carboxyl).[1]

  • Key Moiety: The Oxanyl group serves as a polar, non-aromatic bioisostere for phenyl/cyclohexyl rings, improving the metabolic stability and solubility profile.

Stereoisomer Visualization

The following diagram illustrates the spatial arrangement of the (3S) and (3R) isomers.

Stereochemistry cluster_S (3S)-Isomer (Eutomer) cluster_R (3R)-Isomer (Distomer) S_Node C3 Configuration: (S) Spatial: Carboxyl active Target: GPR40 Arg183/Arg258 R_Node C3 Configuration: (R) Spatial: Steric Clash Target: Weak/No Binding S_Node->R_Node Enantiomeric Relationship

Caption: Stereochemical divergence of oxanyl propanoic acid. The (3S) configuration aligns the carboxylate for ionic bonding, while the (3R) configuration causes steric mismatch.

Biological Activity Comparison

The biological differentiation between the isomers is driven by the strict spatial requirements of the GPR40 orthosteric binding site.

Primary Pharmacology: GPR40 Activation
Metric(3S)-Oxanyl Isomer (3R)-Oxanyl Isomer Mechanism of Action
Potency (hGPR40 EC50) 10 - 50 nM (High)> 5,000 nM (Low/Inactive)The (3S)-carboxylate forms a critical salt bridge with Arg183 and Arg258 residues.[1]
Maximal Efficacy (Emax) ~100% (Full Agonist)< 20% (Weak/Partial)Full stabilization of the active receptor conformation requires the (S)-geometry.
Calcium Flux Rapid, sustained Ca2+ mobilizationNegligible responseDependent on Gq-protein coupling efficiency.[1]
Insulin Secretion Glucose-dependent enhancement (GSIS)No significant effectRequires threshold receptor occupancy.[1]
Secondary Pharmacology: Selectivity & Safety
  • PPARγ Selectivity: The (3S)-isomer maintains high selectivity (>1000-fold) against PPARγ, avoiding side effects like fluid retention and weight gain often associated with dual agonists.[1] The (3R)-isomer, due to poor fit, has no relevant activity but contributes to metabolic load.[1]

  • Lipophilicity (LogD): Both isomers share similar physicochemical properties (LogD ~2.5-3.5), but the oxanyl group significantly lowers LogD compared to phenyl analogs (LogD > 4.5), reducing non-specific binding.

Pharmacokinetics & Safety Profile

The "oxanyl" modification is primarily a safety optimization.

  • Metabolic Stability: The oxanyl ring is less prone to oxidative metabolism (CYP450) compared to phenyl rings, leading to a longer half-life for the (3S)-isomer.[1]

  • Transporter Interaction:

    • (3S)-Isomer: Designed to minimize inhibition of hepatic transporters (OATP1B1, BSEP), reducing DILI risk.[1]

    • Risk Factor: High lipophilicity in older generation agonists (e.g., Fasiglifam) led to DILI. The oxanyl group mitigates this by increasing polarity.

Signaling & Toxicity Pathway

Pathway Drug (3S)-Oxanyl Propanoic Acid GPR40 GPR40 Receptor (Pancreatic Beta Cell) Drug->GPR40 Binds (Arg183/258) Safety Oxanyl Safety: Reduced Lipophilicity Lower DILI Risk Drug->Safety Structural Advantage Gq Gq Protein GPR40->Gq PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin

Caption: Mechanism of Action for (3S)-Oxanyl Propanoic Acid in inducing glucose-stimulated insulin secretion (GSIS) while mitigating liver toxicity.[1]

Experimental Protocols

To validate the activity of the (3S) vs. (3R) isomers, the following self-validating protocols are recommended.

A. Chiral Separation & Synthesis
  • Method: Asymmetric synthesis using Evans auxiliary or chiral HPLC separation.

  • Protocol:

    • Synthesize racemic 3-(oxan-4-yl)propanoic acid derivative.

    • Separate using Chiralpak AD-H column (Mobile phase: n-Hexane/IPA/TFA 90:10:0.1).[1]

    • Validation: Verify enantiomeric excess (ee > 99%) via analytical chiral HPLC before biological testing.

B. FLIPR Calcium Flux Assay (GPR40 Potency)
  • Objective: Quantify EC50 of isomers.

  • Steps:

    • Cell Line: CHO-K1 cells stably expressing hGPR40.[1]

    • Dye Loading: Incubate cells with Fluo-4 AM ester for 45 min at 37°C.

    • Treatment: Add (3S) and (3R) isomers (concentration range: 0.1 nM to 10 µM).

    • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using FLIPR Tetra.

    • Control: Use Linoleic Acid or Fasiglifam as a positive control.

    • Data Analysis: Fit curves using a 4-parameter logistic equation to determine EC50.

References

  • Takeda Pharmaceutical Company. (2012). Discovery of Fasiglifam (TAK-875): A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1] Journal of Medicinal Chemistry.

  • Merck & Co. (2014). GPR40 Partial Agonists: MK-8666 and Structural Analogs.[1] ACS Medicinal Chemistry Letters.

  • Amgen Inc. (2013). Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist. Bioorganic & Medicinal Chemistry Letters.

  • Lin, D.C., et al. (2011). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Molecular Pharmacology.

  • Negoro, N., et al. (2012). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1] ACS Medicinal Chemistry Letters.

Sources

Validating Purity of (3S)-3-Amino-3-(oxan-3-yl)propanoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development. Scope: Strategy, Method Selection, Detailed Protocols, and Validation for Chiral Purity.

Executive Summary: The Stereochemical Challenge

(3S)-3-amino-3-(oxan-3-yl)propanoic acid represents a distinct class of


-amino acids increasingly utilized in peptidomimetics and fragment-based drug discovery. Its structural integrity relies on two critical factors:
  • The

    
    -Amino Core:  The (3S) configuration at the amine-bearing carbon.
    
  • The Oxanyl Side Chain: The tetrahydropyran-3-yl moiety introduces a second chiral center at the ring attachment point.

Consequently, validating the purity of this compound is not merely an enantiomeric separation (R vs S) but a diastereomeric one (separating the target 3S,3'S/R from up to three impurities). This guide compares the modern "Direct Analysis" approach using Zwitterionic Chiral Stationary Phases (CSPs) against traditional Derivatization and Crown Ether methods, establishing a validated workflow for high-throughput purity assessment.

Strategic Framework: Selecting the Right Methodology

The separation of underivatized


-amino acids with non-aromatic side chains presents a detection and retention challenge. The lack of a strong chromophore (only end-absorption <210 nm) and the zwitterionic nature of the molecule dictate the analytical strategy.
Comparative Analysis of Methodologies
FeatureMethod A: Zwitterionic CSP (Recommended) Method B: Crown Ether CSP Method C: Derivatization (Marfey's)
Column Type Chiralpak ZWIX(+) / ZWIX(-) Crownpak CR-I(+) C18 (Achiral)
Mechanism Double Ion-Pairing (Synergistic)Host-Guest ComplexationDiastereomer formation
Sample Prep Dilute & ShootDilute & Shoot (Acidic)Complex (1-2 hrs reaction)
Detection ELSD, CAD, or MS (Preferred)UV (low

), ELSD
UV (340 nm) - High Sensitivity
Selectivity High (Separates diastereomers)Moderate (Steric bulk limits)High (Depends on reagent purity)
Throughput High (< 15 min)MediumLow (Prep time limiting)
Expert Insight: Why ZWIX?

While Marfey's reagent (FDAA) is the classic solution for non-chromophoric amino acids, it introduces kinetic resolution errors and reagent peaks. Crown ethers often struggle with the steric bulk of the oxanyl ring near the amine. Zwitterionic phases (Cinchona alkaloid-based) are superior here because they utilize a double ion-pairing mechanism that recognizes both the charged amine and the carboxylic acid, providing robust separation of diastereomers without derivatization.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the optimal validation path based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: (3S)-3-Amino-3-(oxan-3-yl)propanoic Acid Sample CheckDetect Check Detection Capabilities Start->CheckDetect HasMS Is MS/ELSD/CAD available? CheckDetect->HasMS Direct Direct Chiral HPLC (Preferred) HasMS->Direct Yes Indirect Indirect / Derivatization HasMS->Indirect No (UV only) ZWIX Column: Chiralpak ZWIX(+) Mobile Phase: MeOH/MeCN + Acid/Base Direct->ZWIX Screen Screening: Check ZWIX(-) for Elution Order Reversal ZWIX->Screen Marfey Reagent: FDAA (Marfey's) Column: C18 Core-Shell Indirect->Marfey UVDetect Detection: UV @ 340 nm Marfey->UVDetect

Caption: Decision tree for selecting the analytical method based on detector availability. Green path indicates the modern, high-throughput standard.

Detailed Protocol: Direct Analysis via Zwitterionic CSP

This protocol is the "Gold Standard" for validating the chiral purity of


-amino acids with bulky, non-aromatic side chains.
Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm)

    • Note: ZWIX(-) can be used to reverse elution order if the impurity co-elutes with the tail of the main peak.

  • Mobile Phase (Premixed):

    • Methanol (MeOH) / Acetonitrile (MeCN) / Water (49:49:2 v/v/v)[1]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Critical: The acid/base ratio controls the ionization state. A 2:1 molar ratio of acid to base ensures the ZWIX selector and analyte are in the correct ionic form for double ion-pairing.

  • Flow Rate: 0.4 mL/min (for 3.0 mm ID)

  • Temperature: 25°C (Lower temperature often improves resolution for ZWIX phases).

  • Detection:

    • Primary: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering).

    • Alternative: MS (ESI-Positive mode, SIM for [M+H]+).

    • UV: 205 nm (Only if sample concentration > 1 mg/mL; beware of baseline drift).

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the sample in 1 mL of MeOH:H2O (50:50).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Injection Volume: 2-5 µL.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between the (3S)-isomer and its nearest enantiomer/diastereomer.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Retention Factor (

    
    ):  1.5 – 5.0 (Ensure separation from the injection void).
    

Alternative Protocol: Derivatization (If MS/CAD Unavailable)

If your lab lacks universal detectors, derivatization transforms the molecule into a UV-active species.

Marfey’s Method (FDAA)
  • Reaction: Mix 50 µL sample (50 mM) + 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl. Dilute with mobile phase.

  • Analysis: Run on a standard C18 column using a Water/MeCN gradient with 0.1% TFA. Detect at 340 nm .

  • Pros/Cons: Extremely sensitive but measures diastereomers formed in situ. Requires high purity FDAA reagent to avoid false impurity peaks.

Validation Parameters (ICH Q2 Guidelines)

To formally validate the method for a Certificate of Analysis (CoA), assess the following:

A. Specificity

Inject the racemic mixture (or spike pure sample with enantiomer).

  • Requirement: Baseline separation of all 4 potential isomers (RR, SS, RS, SR).

  • Tip: If all 4 are not available, use the racemate of the amino acid backbone.

B. Linearity & Range

Prepare 5 concentration levels of the minor enantiomer (0.05% to 2.0% of target concentration).

  • Acceptance:

    
    .
    
C. Limit of Quantitation (LOQ)

Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.

  • Target: LOQ should be

    
     to support high-purity claims.
    
D. Robustness

Vary the Acid/Base ratio in the mobile phase by ±5%. Zwitterionic phases are sensitive to pH; establishing this tolerance is crucial for method transfer.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids." Journal of Chromatography A. Retrieved from [Link]

  • Bhardwaj, H., et al. (2015).

    
    -Amino Alcohols." Journal of Chromatographic Science. Retrieved from [Link]
    
  • Péter, A., et al. (2002).

    
    -amino acids." Journal of Chromatography A. Retrieved from [Link]
    

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like (3S)-3-amino-3-(oxan-3-yl)propanoic acid demands not only precision in application but also unwavering diligence in management and disposal. This guide provides a procedural framework for the safe handling and disposal of this non-natural amino acid, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols, treating compounds with unknown toxicological profiles with the caution they warrant.

Core Principle: Hazard Identification and Precautionary Risk Assessment

The first step in any disposal plan is a thorough risk assessment.[3] Before handling the compound or its waste, consult all available safety information and adhere to your institution's chemical hygiene plan. The absence of comprehensive data is not an indication of safety; rather, it necessitates a higher standard of caution.

Table 1: Assumed Hazard Profile based on Analogous Compounds

Hazard Classification GHS Hazard Code Hazard Statement Source (Analogous Compound)
Skin Irritation H315 Causes skin irritation [1][2]
Serious Eye Irritation H319 Causes serious eye irritation [1][2]

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |[1][2] |

Mandatory Personal Protective Equipment (PPE)

When handling (3S)-3-amino-3-(oxan-3-yl)propanoic acid in any form—pure, in solution, or as waste—the following PPE is mandatory to mitigate exposure risks.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use a non-combustible absorbent material like vermiculite or sand to soak up the material.[8] For solid spills, gently cover the material to prevent dust from becoming airborne. Do not sweep dry powder.

  • Collect: Carefully scoop the absorbed liquid or solid spill into a designated, sealable waste container. Use non-sparking tools if there is any fire risk.[8]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup waste container and manage it according to the disposal protocol outlined below.

Step-by-Step Disposal Workflow

The fundamental rule of laboratory waste is that no chemical waste should be disposed of via the sanitary sewer system unless explicitly permitted for that specific substance.[4][9] For a novel compound like (3S)-3-amino-3-(oxan-3-yl)propanoic acid, drain disposal is strictly prohibited. Waste must be collected, properly identified, and disposed of through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[10]

The following diagram outlines the decision-making process for proper waste segregation and disposal.

DisposalWorkflow cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: Waste Generation (3S)-3-amino-3-(oxan-3-yl)propanoic acid is_solid Is the waste primarily solid (powder, residue, contaminated items)? start->is_solid is_liquid Is the waste primarily liquid (aqueous, organic solvent)? is_solid->is_liquid No solid_container Place in a dedicated, sealable, wide-mouth container for solid chemical waste. is_solid->solid_container Yes liquid_container Place in a dedicated, sealable, compatible liquid waste container (carboy). Do not fill more than 3/4 full. is_liquid->liquid_container Yes solid_label Label Container: 'Hazardous Waste' 'Solid Organic Waste' List components: (3S)-3-amino-3-(oxan-3-yl)propanoic acid Add Hazard Pictograms (Irritant) solid_container->solid_label storage Store sealed container in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatible materials (e.g., strong oxidizers). solid_label->storage liquid_label Label Container: 'Hazardous Waste' 'Aqueous Organic Waste' or 'Non-Halogenated Solvent Waste' List components and approx. % Add Hazard Pictograms (Irritant) liquid_container->liquid_label liquid_label->storage pickup Arrange for pickup by your institution's EHS or certified hazardous waste contractor. storage->pickup

Caption: Disposal decision workflow for (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

Operational Protocol:
  • Segregation at Source: Never mix incompatible waste streams.[4][10] Waste containing (3S)-3-amino-3-(oxan-3-yl)propanoic acid should be kept separate from strong acids, bases, and oxidizing agents.

  • Select Appropriate Containers: Use containers that are compatible with the chemical waste.[11] For solids (e.g., contaminated weigh paper, gloves, or recovered spill material), use a clearly marked, sealable solid waste container. For liquids, use a designated carboy for either aqueous or non-halogenated solvent waste. The original product container can often be used for waste collection.[7][10]

  • Labeling: This is a critical step for safety and compliance.[3][9][11] Every waste container must be clearly labeled with:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "(3S)-3-amino-3-(oxan-3-yl)propanoic acid" and any other constituents (e.g., solvents, water) with estimated percentages. Do not use abbreviations or chemical formulas.

    • The relevant hazard information (e.g., "Irritant" or GHS pictograms).[3]

    • The date of accumulation.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[7][9] Ensure containers are kept closed except when adding waste.[10] Secondary containment should be used to prevent spills.[7]

  • Disposal Request: Once the container is nearly full (no more than 75-80%) or waste is no longer being generated, arrange for disposal through your institution's established procedures.[12][13]

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not safe for regular trash or recycling until properly decontaminated.[7]

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or methanol) at least three times.

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[7]

  • Deface Label: Completely remove or deface the original label on the empty, rinsed container.[7]

  • Final Disposal: Once decontaminated, the container can be disposed of as non-hazardous glass or plastic waste, according to institutional policy.

By adhering to these rigorous procedures, we uphold our professional responsibility to maintain a safe laboratory environment and protect our wider community and ecosystem.

References

  • Research Areas - Policies. (n.d.). Hazardous Waste Disposal Guide. Retrieved from the University of Rochester Medical Center website.
  • Safety D
  • U.S. Environmental Protection Agency. (2025, October 15). (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Properties. CompTox Chemicals Dashboard.
  • AAPPTec, LLC. (n.d.).
  • CPAchem. (2023, February 15). Safety data sheet according to 1907/2006/EC, Article 31.
  • U.S. Environmental Protection Agency. (2025, October 15). (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid Properties. CompTox Chemicals Dashboard.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Labor Security System. (n.d.).
  • Olofsson, U. (2018, December 5). Amino acids with relevance to health, climate and the environment. Diva-Portal.org.
  • MySkinRecipes. (n.d.). (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.
  • Chem-Impex International, Inc. (n.d.). (S)-3-Amino-3-(3-thienyl)propionic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3-thienyl)propanoic acid.
  • Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-(3-Aminophenyl)propionic acid.
  • Rodgers, K., & Shiozawa, N. (2017, February 15). Toxic Nonprotein Amino Acids.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • The Good Food Institute. (n.d.).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Lee, H., & Lee, S. G. (n.d.). Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. PMC.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Blonk Consultants. (2010, December 23). Environmental impacts of synthetic amino acid production.
  • Dan The Lab Safety Man. (2023, August 17).
  • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Disposal.
  • Thermo Fisher Scientific. (2012, February 21).
  • Purdue University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guidelines.
  • Carl ROTH. (n.d.).
  • Harvey, R. A., & Ferrier, D. R. (n.d.). Amino Acids: Disposal of Nitrogen. Pharmacy 180.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Trent University. (n.d.). Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.

Sources

A Senior Application Scientist's Guide to Handling (3S)-3-amino-3-(oxan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of (3S)-3-amino-3-(oxan-3-yl)propanoic acid. As no specific Safety Data Sheet (SDS) is readily available for this novel compound, the following guidelines are synthesized from the known hazards of its constituent functional groups: an amino acid, a propanoic acid, and a cyclic ether (oxane). This approach ensures a robust safety framework grounded in established chemical principles. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment: A Structurally-Informed Analysis

The potential hazards of (3S)-3-amino-3-(oxan-3-yl)propanoic acid are inferred from its chemical structure. The molecule combines functionalities that each carry specific risks. Therefore, it is prudent to treat the compound as potentially hazardous, causing skin, eye, and respiratory irritation until empirical data proves otherwise.[1][2][3][4]

Functional Group Associated Potential Hazards Rationale
Amino Acid Moiety Skin, eye, and respiratory tract irritation.[1][4][5]Amino acids, especially in powdered form, can be irritants upon contact or inhalation.
Propanoic Acid Moiety Skin and eye irritation/burns; corrosive.[6]Short-chain carboxylic acids are known to be corrosive and can cause significant irritation or damage to tissues.[6]
Oxane (Cyclic Ether) Mild irritation. Potential for peroxide formation upon prolonged storage with air/light exposure.[7][8]While oxane is a relatively stable cyclic ether, all ethers should be handled with care in a well-ventilated area.[7][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks identified above. The following equipment is mandatory for all personnel handling (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

PPE Category Item Specifications & Standards Causality and Rationale
Eye Protection Chemical Safety GogglesMust be compliant with ANSI Z87.1 (US) or EN166 (EU) standards.[10]Provides a full seal around the eyes to protect against dust particles and potential splashes of solutions, which are presumed to be irritants.[2][5]
Face ShieldTo be worn over safety goggles.Recommended during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the recommended minimum for splash protection.[12][13]Protects against direct skin contact.[10] Since no specific breakthrough data exists, gloves should be changed immediately upon contamination.[7]
Body Protection Laboratory CoatLong-sleeved, fully buttoned, extending below the mid-thigh. Cotton is suitable for general use.[11][12]Protects skin and personal clothing from accidental spills and contamination.[10]
Chemical-Resistant ApronWorn over the lab coat.Advised for operations involving significant quantities of the compound or its solutions to provide an additional barrier against corrosive spills.[13]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood.[14][15]This engineering control is the primary defense against inhaling airborne particles (dust) of the compound, which may cause respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow minimizes exposure and ensures both the safety of the researcher and the integrity of the experiment.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has a current certification.

    • Designate a specific area within the hood for the handling procedure.

    • Assemble all necessary equipment: spatulas, weigh boats, glassware, solvents, and waste containers.

    • Ensure an appropriate chemical spill kit is readily accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Transferring (Solid Form):

    • Perform all weighing and transfer operations exclusively within the fume hood to contain any dust.[15]

    • Use anti-static weigh boats and tools if the compound is a fine powder to prevent dispersal.

    • Close the primary container tightly immediately after dispensing the required amount.

  • Solution Preparation:

    • Place a stir plate and a flask or beaker containing the desired solvent inside the fume hood.

    • Slowly add the weighed (3S)-3-amino-3-(oxan-3-yl)propanoic acid to the solvent while stirring to prevent splashing.

    • Keep the solution covered to the extent possible during dissolution.

  • Post-Handling and Cleanup:

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.[14]

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after the procedure is complete.[1][16]

G Diagram 1: Experimental Workflow for Handling prep 1. Preparation - Verify Fume Hood - Assemble Equipment - Don PPE weigh 2. Weighing & Transfer (Inside Fume Hood) prep->weigh Proceed dissolve 3. Solution Preparation (Inside Fume Hood) weigh->dissolve Transfer Solid cleanup 4. Post-Handling Cleanup - Decontaminate Surfaces - Segregate Waste dissolve->cleanup Experiment Complete ppe_remove 5. Doff PPE cleanup->ppe_remove wash 6. Wash Hands ppe_remove->wash

Caption: Diagram 1: A sequential workflow for the safe handling of (3S)-3-amino-3-(oxan-3-yl)propanoic acid.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly reduce potential harm.

  • Spill Response:

    • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area with a suitable solvent.

    • Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains.[1] Contact your institution's Environmental Health & Safety (EHS) office for cleanup.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention if irritation develops or persists.[10]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.[5]

    • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

  • Waste Segregation: All waste streams containing (3S)-3-amino-3-(oxan-3-yl)propanoic acid must be segregated from general laboratory trash.

  • Unused Compound: The original chemical, if deemed waste, must be disposed of in its original container or a new, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be placed in a designated solid hazardous waste container.[14]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled liquid hazardous waste containers. Do not mix incompatible waste streams.

G Diagram 2: Waste Disposal Decision Workflow start Waste Generated is_solid Solid or Liquid? start->is_solid is_sharp Contaminated Sharp? is_solid->is_sharp Solid liquid_container Liquid Hazardous Waste Container is_solid->liquid_container Liquid solid_container Solid Hazardous Waste Container is_sharp->solid_container No sharps_container Sharps Container is_sharp->sharps_container Yes

Caption: Diagram 2: A decision tree for the proper segregation of waste materials.

References

  • AK Scientific, Inc. (n.d.). 3-Amino-3-benzo[1][2]dioxol-5-yl-propionic acid hydrochloride Safety Data Sheet. Retrieved from .

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • SAFETY DATA SHEET. (2024). Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X). Retrieved from .

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Pozdnyakov, A., et al. (2022). Sustainable Applications of Animal Waste Proteins. National Institutes of Health. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Scribd. (n.d.). Nitrogen Disposal in Amino Acid Metabolism.
  • University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Mussagali, A. (2025). CYCLIC ETHERS AND THEIR USE. ResearchGate.
  • Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity. (2026). Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Hazard evaluation for oxidation of cyclic ethers. (2025). ResearchGate.
  • Personal Protective Equipment Selection Guide. (2015). Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-NH-(PEG)3-Propionic Acid. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET for Propanoic acid. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Safety data sheet for 3-(3-Hydroxyphenyl)propionic acid. (2023). Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 3-(3-Aminophenyl)propionic acid. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Amino acids are removed as waste as three different substances. (n.d.). Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from a site hosted on vertexaisearch.cloud.google.com.
  • Disposal of amino acid nitrogen. (2019). ResearchGate.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from a site hosted on vertexaisearch.cloud.google.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.